Ethyl 3-hydrazinylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-hydrazinylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-4-3-5-8(6-7)11-10/h3-6,11H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHYIMGJWDNBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617129 | |
| Record name | Ethyl 3-hydrazinylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90556-87-9 | |
| Record name | Ethyl 3-hydrazinylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-hydrazinylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-hydrazinylbenzoate: Chemical Properties and Structure
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical characteristics of foundational molecules is paramount. Ethyl 3-hydrazinylbenzoate, a substituted aromatic hydrazine derivative, serves as a versatile building block in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. This technical guide provides a detailed overview of its chemical properties, structure, and a representative synthetic protocol.
Core Chemical Properties
This compound is a solid organic compound. The hydrochloride salt is a common commercially available form. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| CAS Number | 940875-99-0 (hydrochloride salt) | [2][3] |
| Appearance | Yellow solid | [4] |
| Purity | 95% | [2] |
Chemical Structure
The molecular structure of this compound consists of a benzene ring substituted with an ethyl ester group at position 1 and a hydrazinyl group at position 3.
Structural Identifiers:
| Identifier Type | Identifier |
| InChI | InChI=1S/C9H12N2O2/c1-2-13-9(12)7-4-3-5-8(6-7)11-10/h3-6,11H,2,10H2,1H3 |
| InChI Key | HAHYIMGJWDNBDK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)c1cccc(NN)c1 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of a diazonium salt formed from Ethyl 3-aminobenzoate.[4]
Materials:
-
Ethyl 3-aminobenzoate
-
6N Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH) solution (30%)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Ice
Procedure:
-
Diazotization: A suspension of Ethyl 3-aminobenzoate (3.30 g, 20.0 mmol) in 6N HCl (30 mL) is cooled in an ice bath. A solution of NaNO₂ (1.52 g, 22.0 mmol) in H₂O (10 mL) is added dropwise over 10 minutes while maintaining the temperature at 0°C with constant stirring. The reaction is stirred for an additional 30 minutes.[4]
-
Reduction: A suspension of SnCl₂·2H₂O (9.0 g, 40.0 mmol) in 6N HCl (30 mL) is added slowly to the diazonium salt solution at 0°C. The resulting mixture is stirred at 0°C for 2 hours.[4]
-
Work-up: The pH of the reaction mixture is adjusted to 9-10 with a 30% NaOH solution. The product is then extracted with EtOAc (2 x 300 mL).[4]
-
Isolation: The organic layers are combined, and the solid product is collected by filtration. The solid is then dried under reduced pressure to yield this compound as a yellow solid (3.30 g, 91.7% yield).[4]
References
Spectroscopic and Synthetic Profile of Ethyl 3-hydrazinylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a validated synthetic route for Ethyl 3-hydrazinylbenzoate (CAS No: 90556-87-9). This compound serves as a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development. The following sections present its known spectroscopic data, a detailed experimental protocol for its preparation, and a logical workflow for its analysis.
Spectroscopic Data
The spectroscopic data for this compound is summarized below. While experimental ¹H NMR data is available, experimental ¹³C NMR, IR, and Mass Spectrometry data for this specific compound are not widely reported in the literature. Therefore, predicted data and analysis of analogous compounds are provided to offer a comprehensive profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Data Source |
| 10.30 | s | - | 2H | -NH₂ | Experimental[1] |
| 7.58-7.50 | m | - | 2H | Ar-H | Experimental[1] |
| 7.43 | t | 7.8 | 1H | Ar-H | Experimental[1] |
| 7.22 | d | 7.6 | 1H | Ar-H | Experimental[1] |
| 4.30 | q | 7.1 | 2H | -O-CH₂-CH₃ | Experimental[1] |
| 1.31 | t | 7.1 | 3H | -O-CH₂-CH₃ | Experimental[1] |
Note: The spectrum was recorded in DMSO-d₆ at 400 MHz.[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester) |
| ~150 | C-NHNH₂ |
| ~130 | Aromatic CH |
| ~129 | Aromatic C-CO |
| ~120 | Aromatic CH |
| ~118 | Aromatic CH |
| ~115 | Aromatic CH |
| ~61 | -O-CH₂- |
| ~14 | -CH₃ |
Note: Predicted values are based on computational models and analysis of similar structures, such as ethyl 3-aminobenzoate and other phenylhydrazine derivatives. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Table 3: Predicted and Analogous IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (hydrazinyl group) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2980-2850 | Medium | Aliphatic C-H stretching (ethyl group) |
| ~1715 | Strong | C=O stretching (ester) |
| 1620-1580 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1250 | Strong | C-O stretching (ester) |
Note: The predicted data is based on typical vibrational frequencies for the functional groups present in the molecule.
Mass Spectrometry (MS)
The expected mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 180.09 | [M]⁺ (Molecular Ion) |
| 151.08 | [M - C₂H₅]⁺ |
| 135.05 | [M - OC₂H₅]⁺ |
| 121.06 | [M - C₂H₅O₂]⁺ |
| 106.07 | [C₇H₈N]⁺ |
Note: The fragmentation pattern is predicted based on the structure of the molecule. The molecular formula is C₉H₁₂N₂O₂ and the exact mass is 180.0899 g/mol .
Experimental Protocols
The following section details the synthetic procedure for this compound and the general methods for acquiring the spectroscopic data.
Synthesis of this compound
This synthesis is adapted from a procedure described in patent literature.[1]
Reaction Scheme:
Materials:
-
Ethyl 3-aminobenzoate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 6N
-
Stannous chloride monohydrate (SnCl₂·H₂O)
-
Sodium hydroxide (NaOH), 30% solution
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Ice
Procedure:
-
A suspension of ethyl 3-aminobenzoate (3.30 g, 20.0 mmol) in 6N HCl (30 mL) is cooled in an ice bath with stirring.
-
A solution of NaNO₂ (1.52 g, 22.0 mmol) in H₂O (10 mL) is added dropwise to the suspension over 10 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0 °C.
-
A suspension of SnCl₂·H₂O (9.0 g, 40.0 mmol) in 6N HCl (30 mL) is then added slowly to the reaction mixture.
-
The resulting suspension is stirred at 0 °C for 2 hours.
-
The pH of the mixture is adjusted to 9-10 by the addition of a 30% NaOH solution.
-
The product is extracted with EtOAc (2 x 300 mL).
-
The organic layers are combined, and the mixture is filtered.
-
The solid product is dried under reduced pressure to yield this compound as a yellow solid (3.30 g, 91.7% yield).[1]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy:
-
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Samples can be analyzed as a KBr pellet, a thin film on a salt plate (for oils), or using an Attenuated Total Reflectance (ATR) accessory for solids.
-
Absorbance is measured in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are obtained using a mass spectrometer, with common ionization techniques being Electron Ionization (EI) or Electrospray Ionization (ESI).
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-hydrazinylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of Ethyl 3-hydrazinylbenzoate, a valuable intermediate in the development of various pharmaceutical compounds. The following sections detail the synthetic protocol, purification methods, and a full spectroscopic analysis of the title compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the readily available Ethyl 3-aminobenzoate. The overall reaction involves the diazotization of the amino group followed by a reduction of the resulting diazonium salt.
Experimental Protocol
Step 1: Diazotization of Ethyl 3-aminobenzoate
In a suitable reaction vessel, a suspension of Ethyl 3-aminobenzoate (1 equivalent) is prepared in 6N hydrochloric acid. The suspension is cooled to 0 °C in an ice bath with constant stirring. A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise over a period of 10 minutes, ensuring the temperature is maintained at 0 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
To the freshly prepared diazonium salt solution, a suspension of stannous chloride dihydrate (2 equivalents) in 6N hydrochloric acid is added slowly, again maintaining the reaction temperature at 0 °C. The resulting suspension is stirred vigorously at 0 °C for 2 hours.
Work-up and Purification
Following the 2-hour reaction time, the pH of the mixture is carefully adjusted to 9-10 using a 30% sodium hydroxide solution. The basic mixture is then extracted with ethyl acetate (2 x 300 mL). The organic layers are combined, and the mixture is filtered. The solid product is collected and dried under reduced pressure to yield this compound as a yellow solid with a reported yield of 91.7%.[1]
Experimental Workflow
Caption: Synthetic workflow for this compound.
Characterization Data
The structure and purity of the synthesized this compound are confirmed by various spectroscopic techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| Appearance | Yellow solid |
¹H NMR Spectroscopy
The ¹H NMR spectrum provides key information about the proton environment in the molecule.
Experimental Protocol: The ¹H NMR spectrum was recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[1]
¹H NMR Data (400 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.30 | s | 2H | -NH-NH₂ |
| 7.58-7.50 | m | 2H | Ar-H |
| 7.43 | t, J = 7.8 Hz | 1H | Ar-H |
| 7.22 | d, J = 7.6 Hz | 1H | Ar-H |
| 4.30 | q, J = 14.2, 7.1 Hz | 2H | -O-CH₂-CH₃ |
| 1.31 | t, J = 7.1 Hz | 3H | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretching (hydrazinyl group) |
| 3100-3000 | C-H stretching (aromatic) |
| 2980-2850 | C-H stretching (aliphatic) |
| ~1700 | C=O stretching (ester) |
| 1600-1450 | C=C stretching (aromatic ring) |
| ~1250 | C-O stretching (ester) |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. As with the IR data, specific experimental mass spectra for this compound were not found in the available literature. The expected molecular ion peak can be predicted.
Predicted Mass Spectrometry Data
| m/z | Ion |
| 180.09 | [M]⁺ |
| 151.08 | [M - C₂H₅]⁺ |
| 135.05 | [M - OC₂H₅]⁺ |
| 121.05 | [M - C(O)OC₂H₅]⁺ |
Conclusion
This technical guide outlines a reliable and high-yielding synthesis of this compound. The provided spectroscopic data, including experimental ¹H NMR and predicted IR and MS values, serve as a valuable resource for the identification and characterization of this important pharmaceutical intermediate. Researchers and drug development professionals can utilize this information to facilitate their work in the synthesis and application of novel therapeutic agents.
References
An In-depth Technical Guide to the Core Starting Materials for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential starting materials and foundational synthetic strategies for constructing a diverse array of heterocyclic compounds. Recognizing the paramount importance of these scaffolds in medicinal chemistry and drug development, this document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes critical reaction workflows and biological signaling pathways.
Core Starting Materials: The Building Blocks of Heterocycles
The synthesis of heterocyclic compounds relies on a versatile toolkit of readily available starting materials. The selection of the appropriate precursor is dictated by the target heterocycle's ring size, the nature and position of the heteroatom(s), and the desired substitution pattern. Among the most fundamental and widely employed starting materials are 1,3-dicarbonyl compounds, 1,4-dicarbonyl compounds, and enamines.
-
1,3-Dicarbonyl Compounds: These molecules, characterized by two carbonyl groups separated by a single carbon, are exceptionally versatile precursors. Their utility stems from the acidity of the central methylene group and the electrophilicity of the carbonyl carbons. Common examples include β-ketoesters (e.g., ethyl acetoacetate) and β-diketones (e.g., acetylacetone). They are cornerstone reagents in the synthesis of a variety of heterocycles, including pyridines, pyrimidines, and furans.
-
1,4-Dicarbonyl Compounds: With two carbonyl groups separated by two carbon atoms, 1,4-dicarbonyls are the quintessential starting materials for the synthesis of five-membered heterocycles containing one heteroatom. The Paal-Knorr synthesis, a classical and highly reliable method, utilizes 1,4-diketones to furnish furans, pyrroles, and thiophenes.
-
Enamines: Formed from the condensation of a secondary amine with an aldehyde or a ketone, enamines are nitrogen analogs of enols and serve as potent carbon nucleophiles. Their reactivity at the α-carbon makes them valuable intermediates in a multitude of C-C bond-forming reactions, including those that lead to the formation of heterocyclic rings. The Stork enamine alkylation is a prime example of their synthetic utility.
Key Synthetic Methodologies and Experimental Protocols
Several named reactions form the bedrock of heterocyclic synthesis. The following sections provide detailed experimental protocols for some of the most fundamental and widely practiced methods.
Paal-Knorr Synthesis: A Gateway to Five-Membered Heterocycles
The Paal-Knorr synthesis is a straightforward and high-yielding method for the preparation of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1]
This acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound is a direct route to substituted furans.[1]
Experimental Protocol: Synthesis of 2,5-Dimethylfuran [2]
-
To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL), add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Heat the mixture to reflux using a Dean-Stark apparatus to facilitate the removal of water.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by distillation to obtain 2,5-dimethylfuran.
Workflow for Paal-Knorr Furan Synthesis
Caption: General workflow for the Paal-Knorr synthesis of furans.
The reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia affords substituted pyrroles.[1]
Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [3]
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), hexane-2,5-dione (228 mg, 2.0 mmol), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 15 minutes.
-
After cooling the reaction mixture in an ice bath, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenyl-1H-pyrrole. The expected yield is approximately 52%.[3]
Thiophenes are synthesized by heating a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent.[4]
Experimental Protocol: Microwave-Assisted Synthesis of Substituted Thiophenes [4]
-
In a microwave-safe vial, combine the 1,4-dicarbonyl compound (1 mmol) and Lawesson's reagent (0.4-0.6 mmol).
-
Add a suitable solvent (e.g., toluene or acetonitrile, 3-5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hantzsch Pyridine Synthesis
A multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[5]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [6]
-
In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ethanol (15 mL).
-
To this stirred solution, add ammonium hydroxide (25% aqueous solution, ~2 mL).
-
Heat the mixture to reflux for 3-4 hours.
-
Upon cooling, the product crystallizes from the solution.
-
Collect the crystals by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyridine.
-
For aromatization, the dihydropyridine can be oxidized using an oxidizing agent like nitric acid or ceric ammonium nitrate.
Workflow for Hantzsch Pyridine Synthesis
Caption: General workflow for the Hantzsch synthesis of pyridines.
Gewald Aminothiophene Synthesis
This multicomponent reaction provides a versatile route to 2-aminothiophenes through the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base.[7]
Experimental Protocol: General Procedure for Gewald Synthesis [6]
-
To a stirred solution of the carbonyl compound (10 mmol) and the active methylene nitrile (10 mmol) in ethanol or methanol (20 mL), add elemental sulfur (0.32 g, 10 mmol).
-
Add a catalytic amount of a base, such as morpholine or triethylamine (~1 mL).
-
Heat the mixture to reflux for 1-2 hours. The reaction mixture typically turns dark.
-
Cool the reaction to room temperature and then in an ice bath to induce crystallization.
-
Collect the precipitated product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-aminothiophene.
Feist-Benary Furan Synthesis
This method involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound to produce substituted furans.[8]
Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate [2]
-
To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in pyridine (10 mL), add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with 1 M HCl (2 x 20 mL), followed by saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel.
Knorr Pyrrole Synthesis
A classical method for the synthesis of substituted pyrroles from an α-amino-ketone and a β-ketoester or other compound with an active methylene group.[9]
Experimental Protocol: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole") [10]
-
Dissolve ethyl acetoacetate (13.0 g, 100 mmol) in glacial acetic acid (50 mL) and cool in an ice bath.
-
Slowly add a solution of sodium nitrite (6.9 g, 100 mmol) in water (12 mL) while maintaining the temperature below 10 °C to form the α-oximino-β-ketoester.
-
In a separate flask, prepare a stirred solution of ethyl acetoacetate (13.0 g, 100 mmol) in glacial acetic acid (50 mL).
-
To this second solution, add zinc dust (13.0 g, 200 mmol) in portions.
-
Slowly add the previously prepared solution of the α-oximino-β-ketoester to the zinc-acetic acid mixture, keeping the temperature below 40 °C.
-
After the addition is complete, stir the mixture for 1 hour at room temperature and then heat on a steam bath for 1 hour.
-
Pour the hot mixture into a large volume of cold water (500 mL).
-
Collect the precipitated solid by vacuum filtration, wash with water, and air dry.
-
Recrystallize the crude product from ethanol to yield Knorr's pyrrole.
Quantitative Data Summary
The following tables summarize representative yields for the discussed synthetic methodologies, highlighting the influence of different reaction conditions.
Table 1: Paal-Knorr Furan Synthesis of 2,5-Dimethylfuran
| Catalyst | Heating Method | Temperature (°C) | Time | Yield (%) |
| p-TsOH (cat.) | Conventional (Toluene) | 110 | 6 h | ~75 |
| H₂SO₄ (cat.) | Conventional | 100 | 4 h | ~70 |
| P₂O₅ | Conventional | 150 | 1 h | >80 |
| None | Microwave | 140 | 3 min | 95[11] |
| TiCl₄ | Conventional (DCM) | Room Temp | 30 min | 92[11] |
Table 2: Hantzsch Pyridine Synthesis - Comparison of Catalysts [6]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| No Catalyst | Ethanol | Reflux | 8 | 65 |
| p-TSA | Ethanol | Reflux | 6 | 82 |
| Tannic Acid | H₂O | 80 | 1 | 94 |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 0.5 | 96 |
Table 3: Gewald Aminothiophene Synthesis - Representative Yields [3][12]
| Carbonyl Compound | Active Methylene Nitrile | Base | Yield (%) |
| Cyclohexanone | Malononitrile | Morpholine | 75-98[13] |
| Acetone | Ethyl Cyanoacetate | Triethylamine | 60-80 |
| Acetophenone | Malononitrile | Morpholine | 50-70 |
| Propanal | Cyanoacetamide | Piperidine | 40-60 |
Table 4: Feist-Benary Furan Synthesis - Representative Yields
| α-Halo Ketone | β-Dicarbonyl Compound | Base | Yield (%) |
| 2-Bromoacetophenone | Ethyl Acetoacetate | Pyridine | 60-80 |
| Chloroacetone | Acetylacetone | Ammonia | 50-70 |
| 3-Bromobutan-2-one | Diethyl Malonate | Triethylamine | 55-75 |
Table 5: Knorr Pyrrole Synthesis - Representative Yields
| α-Amino Ketone Precursor | β-Dicarbonyl Compound | Conditions | Yield (%) |
| Ethyl α-oximinoacetoacetate | Ethyl Acetoacetate | Zn, Acetic Acid | 60-70 |
| Diethyl oximinomalonate | 2,4-Pentanedione | H₂, Pd/C then Acetic Acid | ~60[14] |
| α-Aminoacetone | 2-Oxosuccinic ester | aq. KOH | Moderate |
Heterocyclic Scaffolds in Drug Discovery: Targeting Signaling Pathways
Heterocyclic compounds are privileged structures in medicinal chemistry, frequently forming the core of drugs that modulate key biological signaling pathways implicated in a wide range of diseases.
Thiophene Derivatives as PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[15] Thiophene-containing molecules have been developed as potent and selective inhibitors of PI3K, a key kinase in this pathway.
PI3K/Akt/mTOR Signaling Pathway
Caption: Thiophene derivatives can act as inhibitors of PI3K, thereby blocking the downstream signaling cascade that leads to cell growth and proliferation.
Imidazole-Containing Kinase Inhibitors in Cancer Therapy
The imidazole scaffold is a common feature in a multitude of kinase inhibitors targeting various signaling pathways, including those mediated by EGFR, VEGFR, and c-Met.[1] These pathways are critical for tumor growth, angiogenesis, and metastasis.
Simplified EGFR Signaling Pathway
Caption: Imidazole-based drugs can inhibit the kinase activity of receptors like EGFR, blocking downstream MAPK signaling and cellular proliferation.
Thiazole Derivatives as Allosteric Modulators of GPCRs
G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are targets for a significant portion of modern drugs. Thiazole-containing molecules have been identified as allosteric modulators of GPCRs, offering a more nuanced approach to receptor modulation compared to traditional orthosteric ligands.[16]
Allosteric Modulation of a GPCR Signaling Pathway
Caption: Thiazole derivatives can act as allosteric modulators, binding to a site on a GPCR distinct from the endogenous ligand binding site to fine-tune the receptor's signaling output.
This guide serves as a foundational resource for understanding the synthesis of key heterocyclic compounds. The provided protocols and data offer a starting point for laboratory work, while the visualized signaling pathways highlight the critical role of these scaffolds in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. rgmcet.edu.in [rgmcet.edu.in]
- 14. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 15. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
The Versatile Reactivity of the Hydrazinyl Group in Ethyl 3-hydrazinylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-hydrazinylbenzoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its chemical reactivity is dominated by the nucleophilic character of the hydrazinyl moiety, complemented by the electronic properties of the ester group and the benzene ring. This technical guide provides an in-depth exploration of the reactivity of the hydrazinyl group in this compound, offering a comprehensive overview of its key transformations. This document details experimental protocols for crucial reactions, presents quantitative data in structured tables, and utilizes visualizations to elucidate reaction pathways and workflows, serving as a vital resource for researchers engaged in the synthesis and application of novel heterocyclic compounds and other advanced chemical entities.
Introduction
The hydrazinyl group (-NHNH₂) is a potent nucleophile, rendering molecules that contain it highly reactive towards a variety of electrophiles. In this compound, the presence of both the hydrazinyl and the ethyl ester functionalities on a benzene ring creates a platform for diverse chemical transformations. This unique structural arrangement allows for its use as a key building block in the synthesis of a wide array of heterocyclic compounds, including pyrazoles and triazoles, which are prominent scaffolds in numerous biologically active molecules.[1] The ester group can be further manipulated, adding another layer of synthetic utility. This guide will systematically explore the primary reactions of the hydrazinyl group in this valuable synthetic intermediate.
Synthesis of this compound
The primary route for the synthesis of this compound involves the diazotization of Ethyl 3-aminobenzoate followed by reduction of the resulting diazonium salt.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 3-aminobenzoate
-
Sodium nitrite (NaNO₂)
-
6N Hydrochloric acid (HCl)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
30% Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Ice
Procedure: [2]
-
A suspension of Ethyl 3-aminobenzoate (20.0 mmol) in 6N HCl (30 mL) is cooled to 0 °C in an ice bath with stirring.
-
A solution of NaNO₂ (22.0 mmol) in H₂O (10 mL) is added dropwise to the suspension over 10 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0 °C.
-
A suspension of SnCl₂·2H₂O (40.0 mmol) in 6N HCl (30 mL) is then added slowly to the reaction mixture.
-
The resulting suspension is stirred at 0 °C for 2 hours.
-
The pH of the mixture is adjusted to 9-10 with a 30% NaOH solution.
-
The product is extracted with EtOAc (2 x 300 mL).
-
The combined organic layers are filtered, and the solvent is removed under reduced pressure to yield this compound as a yellow solid.
Synthesis Workflow
Key Reactions of the Hydrazinyl Group
The reactivity of the hydrazinyl group in this compound is centered around its nucleophilicity. The two nitrogen atoms with lone pairs of electrons readily attack electrophilic centers, leading to a variety of important chemical transformations.
Hydrazone Formation
One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[3] This reaction is typically carried out in an acidic or basic medium and is often a key step in the synthesis of more complex molecules.
Materials:
-
Ethyl 3-hydrazinyl-3-oxopropanoate
-
Appropriate aldehyde
-
Absolute ethanol
Procedure: [4]
-
A solution of ethyl 3-hydrazinyl-3-oxopropanoate (10 mmol) and the appropriate aldehyde (10 mmol) in absolute ethanol (30 mL) is refluxed for 1 hour.
-
The reaction mixture is then cooled to 5-10 °C.
-
The solid formed is collected by filtration, washed with ethanol, and crystallized from ethanol to afford the corresponding hydrazone.
| Aldehyde | Product | Yield (%) | Melting Point (°C) | Reference |
| Benzaldehyde | Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate | 85 | 115-117 | [4][5] |
Cyclocondensation Reactions: Synthesis of Pyrazoles
The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a classic and widely used method for the synthesis of pyrazoles.[6][7] The regioselectivity of this reaction can be influenced by the substitution pattern of both reactants and the reaction conditions.
The following is a general protocol for the synthesis of pyrazoles from arylhydrazines and 1,3-dicarbonyl compounds.[6]
Materials:
-
Arylhydrazine (e.g., this compound)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Ethanol or acetic acid (solvent)
-
Catalyst (optional, e.g., a few drops of mineral acid)
Procedure:
-
Dissolve the arylhydrazine (1 equivalent) in the chosen solvent.
-
Add the 1,3-dicarbonyl compound (1 equivalent) to the solution.
-
If necessary, add a catalytic amount of acid.
-
Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Arylhydrazine | 1,3-Dicarbonyl | Product | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone | - | [1] |
| Methylhydrazine | Ethyl acetoacetate | 1,3-Dimethyl-5-pyrazolone | - | [1] |
Acylation Reactions
The hydrazinyl group can be readily acylated at the terminal nitrogen atom using acylating agents such as acid chlorides or anhydrides. This reaction is useful for the synthesis of N'-acylhydrazides, which are valuable intermediates in organic synthesis and can exhibit biological activity.
The following is a general protocol for the acylation of a hydrazide.[8]
Materials:
-
Hydrazide (e.g., this compound)
-
Acylating agent (e.g., benzoyl chloride)
-
Anhydrous solvent (e.g., dichloromethane, pyridine)
-
Base (e.g., triethylamine, pyridine)
Procedure: [8]
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the hydrazide (1.0 eq) in the anhydrous solvent.
-
Add the base (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Dilute the reaction mixture with the solvent and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Alkylation Reactions
Alkylation of the hydrazinyl group can occur at the terminal nitrogen atom, although controlling the degree of alkylation can be challenging. The reaction typically proceeds with alkyl halides in the presence of a base.[9]
While a specific protocol for the alkylation of this compound is not detailed in the provided search results, a general procedure for the alkylation of an ester enolate is provided for context, as the principles of using a base and an alkylating agent are similar.[10]
Materials:
-
Ester to be alkylated
-
Base (e.g., sodium ethoxide)
-
Alkylating agent (e.g., ethyl bromide)
-
Solvent (e.g., ethanol, dimethylacetamide)
Procedure: [10]
-
Prepare a solution of the sodium salt of the ester by reacting it with a base like sodium ethoxide in a suitable solvent.
-
Add the alkylating agent to the solution.
-
Heat the reaction mixture to a specified temperature for a certain period.
-
After cooling, neutralize the reaction mixture and add water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent.
-
Purify the crude product by distillation or chromatography.
Applications in Drug Development and Materials Science
The diverse reactivity of this compound makes it a valuable precursor in the synthesis of various compounds with potential applications in drug development and materials science. The pyrazole and triazole cores, readily accessible from this starting material, are found in a wide range of pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial agents.[1] Furthermore, the ability to form hydrazones and other derivatives allows for the creation of novel molecular structures with tailored electronic and photophysical properties, making them candidates for use in organic electronics and as chemical sensors.
Conclusion
This compound is a highly versatile and reactive molecule, primarily due to the nucleophilic nature of its hydrazinyl group. This guide has provided a detailed overview of its synthesis and key chemical transformations, including hydrazone formation, cyclocondensation reactions to form pyrazoles, acylation, and alkylation. The experimental protocols and quantitative data presented, though in some cases based on analogous structures due to the specificity of available literature, offer a solid foundation for researchers working with this compound. The ability to readily access a variety of important chemical scaffolds from this compound underscores its significance as a building block in the development of new pharmaceuticals and functional materials. Further research into the specific reaction conditions and substrate scope for this particular molecule will undoubtedly continue to expand its utility in the chemical sciences.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. 3-HYDRAZINO-BENZOIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safety and Handling of Ethyl 3-hydrazinylbenzoate
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 3-hydrazinylbenzoate (the free base) was not located during a comprehensive literature search. The following guide has been compiled using data from its hydrochloride salt (Ethyl 3-hydrazinobenzoate hydrochloride, CAS No. 940875-99-0), its structural isomer (Ethyl 4-hydrazinylbenzoate, CAS No. 14685-90-6), and general safety information for hydrazine derivatives. Researchers and drug development professionals should handle this compound with the utmost caution, assuming it possesses the hazards characteristic of the hydrazine class of chemicals until specific toxicological data becomes available.
Introduction
This compound is an aromatic organic compound of interest in pharmaceutical research and drug development. Its structure, featuring a hydrazine moiety, suggests potential biological activity but also necessitates stringent safety and handling protocols. Hydrazine and its derivatives are known for their reactivity and potential toxicity, including carcinogenicity, and skin and respiratory sensitization.[1] This guide provides a detailed overview of the known and inferred safety precautions for this compound to ensure its safe handling in a laboratory setting.
Hazard Identification and Classification
While specific GHS (Globally Harmonized System) classifications for this compound are not available, data from its 4-isomer provides a strong basis for hazard assessment. The hazards are presumed to be significant due to the presence of the hydrazine group.
Inferred GHS Classification (based on Ethyl 4-hydrazinylbenzoate)[2]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]
General Hazards of Hydrazine Derivatives:
-
Carcinogenicity: Many hydrazine derivatives are considered potential carcinogens.[1]
-
Corrosivity: Can cause severe damage to skin and eyes upon contact.[1]
-
Sensitization: May cause allergic skin or respiratory reactions.[1]
-
Reactivity: Hydrazines are reactive and can be unstable. They are sensitive to heat, light, and friction.[3]
Physical and Chemical Properties
Quantitative data for this compound is limited. The table below presents available data for the hydrochloride salt and the 4-isomer to provide an estimation of its properties.
| Property | Ethyl 3-hydrazinobenzoate hydrochloride | Ethyl 4-hydrazinylbenzoate |
| CAS Number | 940875-99-0[4][5] | 14685-90-6[2][6] |
| Molecular Formula | C₉H₁₃ClN₂O₂[4] | C₉H₁₂N₂O₂[2] |
| Molecular Weight | 216.66 g/mol [4] | 180.20 g/mol [2] |
| Form | Solid[5] | Solid[6] |
| Melting Point | Not available | 118 °C[6] |
| Boiling Point | Not available | 329.9 ± 25.0 °C (Predicted)[6] |
| Solubility | Not available | Chloroform (Slightly), Methanol (Slightly)[6] |
| pKa | Not available | 4.39 ± 0.20 (Predicted)[6] |
Handling and Storage
Given the hazardous nature of hydrazine compounds, strict adherence to the following handling and storage protocols is mandatory.
4.1 Engineering Controls
-
All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][3]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[7]
4.2 Personal Protective Equipment (PPE)
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[1]
-
Eye Protection: Splash-proof safety goggles must be worn. A face shield is recommended when there is a significant risk of splashing.[1][3]
-
Skin and Body Protection: A flame-resistant lab coat should be worn.[3]
-
Respiratory Protection: All handling should occur within a fume hood to avoid the need for personal respiratory protection.[1]
4.3 Storage
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[7]
-
Keep containers tightly closed.[7]
-
Store away from heat, sparks, and open flames.[7]
-
Incompatible materials include strong oxidizing agents, acids, and metals.[8]
Emergency Procedures
5.1 Spill Response
-
Do not attempt to clean up a spill of this compound yourself.
-
Evacuate the area immediately and notify others.
-
Contact your institution's Environmental Health & Safety (EHS) department.[1][9]
-
For larger spills, prevent the material from entering drains.[9]
5.2 First Aid Measures
-
General Advice: In case of exposure, seek immediate medical attention and show the safety data sheet of a related compound if a specific one is unavailable.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Experimental Protocols (General)
While specific experimental protocols for this exact compound are not detailed in the safety literature, a general workflow for handling potent, hazardous compounds should be followed.
Workflow for Handling this compound:
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. Ethyl 4-hydrazinylbenzoate | C9H12N2O2 | CID 792992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. labsolu.ca [labsolu.ca]
- 5. Hit2Lead | ethyl 3-hydrazinobenzoate hydrochloride | CAS# 940875-99-0 | MFCD06796173 | BB-2000014 [hit2lead.com]
- 6. 4-HYDRAZINO-BENZOIC ACID ETHYL ESTER | 14685-90-6 [chemicalbook.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. artscimedia.case.edu [artscimedia.case.edu]
Ethyl 3-hydrazinylbenzoate: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Ethyl 3-hydrazinylbenzoate is a valuable chemical intermediate, primarily utilized as a building block in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a hydrazine moiety and an ethyl benzoate group, allows for versatile reactivity in constructing complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and synthetic applications of this compound, with a focus on its hydrochloride salt, the most common commercially available form.
Commercial Availability and Suppliers
This compound is primarily available commercially as its hydrochloride salt (CAS No. 940875-99-0).[1][2] Several chemical suppliers offer this compound in various quantities, catering to both research and development needs. A summary of representative suppliers and their offerings is presented in Table 1.
Table 1: Commercial Suppliers of this compound Hydrochloride
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| ChemBridge | ethyl 3-hydrazinobenzoate hydrochloride | 940875-99-0 | >95% | 1g, 5g, 10g |
| BLD Pharm | This compound hydrochloride | 940875-99-0 | Not specified | Inquire |
| Shanghai Macklin Biochemical Co., Ltd. | This compound hydrochloride | 940875-99-0 | Not specified | Inquire |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound and its hydrochloride salt are not extensively reported in publicly available literature. Most of the readily accessible data pertains to its isomer, ethyl 4-hydrazinylbenzoate. However, based on available supplier information and general chemical principles, some key properties can be inferred and are summarized in Table 2. Researchers are advised to consult supplier-specific documentation for the most accurate and up-to-date information.
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source/Comment |
| CAS Number | 940875-99-0 | [1][2] |
| Molecular Formula | C₉H₁₃ClN₂O₂ | Inferred from structure |
| Molecular Weight | 216.67 g/mol | Calculated |
| Appearance | Solid | General observation from supplier data |
| Melting Point | Not specified | Data for the 4-isomer is ~118 °C. The 3-isomer may differ. |
| Solubility | Soluble in organic solvents like ethanol. | Inferred from reaction conditions. |
| Stability | Store in a cool, dry place. | General recommendation for hydrazine derivatives. |
Synthesis of this compound
A common synthetic route to this compound involves the reduction of ethyl 3-nitrobenzoate. A representative experimental protocol is detailed below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 3-nitrobenzoate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
Procedure:
-
Suspend ethyl 3-nitrobenzoate in a suitable solvent, such as ethanol.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the cooled suspension with stirring.
-
Continue stirring at a low temperature for several hours to allow the reduction to proceed to completion.
-
After the reaction is complete, neutralize the mixture by the careful addition of a sodium hydroxide solution until the pH is basic.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
The following diagram illustrates the general workflow for the synthesis of this compound.
Applications in Organic Synthesis
This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in drug discovery. The hydrazine moiety readily undergoes condensation reactions with dicarbonyl compounds or their equivalents to form five- and six-membered rings.
Synthesis of Pyrazole Derivatives
One of the primary applications of this compound is in the synthesis of pyrazole derivatives. Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of this compound with a 1,3-dicarbonyl compound is a common method for constructing the pyrazole ring.
Materials:
-
This compound hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve this compound hydrochloride in ethanol.
-
Add acetylacetone to the solution.
-
If necessary, add a catalytic amount of a base like triethylamine to neutralize the hydrochloride and facilitate the reaction.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate.
The logical relationship for the synthesis of pyrazoles from this compound is depicted in the following diagram.
References
Technical Guide: Ethyl 3-hydrazinylbenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydrazinylbenzoate is a key chemical intermediate with significant applications in the synthesis of novel bioactive molecules. Its unique structural features, particularly the presence of a reactive hydrazine group, make it a versatile building block for the construction of a variety of heterocyclic compounds and hydrazone derivatives with potential therapeutic applications. This guide provides an in-depth overview of its chemical properties, synthesis, and, most importantly, its role as a precursor in the development of kinase inhibitors for cancer therapy.
Core Compound Identification
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 90556-87-9 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| Synonyms | 3-HYDRAZINO-BENZOIC ACID ETHYL ESTER |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of a diazonium salt derived from Ethyl 3-aminobenzoate.
Experimental Protocol: Synthesis from Ethyl 3-aminobenzoate
This protocol is based on established chemical synthesis methodologies.
Materials:
-
Ethyl 3-aminobenzoate
-
6N Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
30% Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Ice
Procedure:
-
Diazotization: A suspension of Ethyl 3-aminobenzoate (20.0 mmol) in 6N HCl (30 mL) is cooled in an ice bath with stirring. A solution of NaNO₂ (22.0 mmol) in H₂O (10 mL) is added dropwise over 10 minutes, maintaining the temperature at 0-5 °C. The mixture is stirred for an additional 30 minutes.
-
Reduction: A suspension of SnCl₂·2H₂O (40.0 mmol) in 6N HCl (30 mL) is slowly added to the diazonium salt solution at 0 °C. The resulting suspension is stirred at 0 °C for 2 hours.
-
Work-up and Isolation: The pH of the reaction mixture is adjusted to 9-10 with a 30% NaOH solution. The mixture is then extracted with EtOAc (2 x 300 mL). The organic layers are combined, and the mixture is filtered. The solid product is dried under reduced pressure to yield this compound as a yellow solid.
Characterization:
-
The structure of the synthesized this compound can be confirmed using techniques such as ¹H NMR spectroscopy.
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds, which are scaffolds for potent kinase inhibitors. Kinase inhibitors are a major class of targeted cancer therapies.
Synthesis of Indolyl-Hydrazones as Potential Breast Cancer Therapeutics
The following workflow illustrates the use of a hydrazinyl-containing intermediate in the synthesis of indolyl-hydrazones, which have shown significant anti-cancer activity. While the specific starting material in the cited literature is not this compound, the reaction of a hydrazine with an aldehyde to form a hydrazone is a fundamental transformation that highlights the utility of compounds like this compound.
This workflow demonstrates the general synthetic strategy for producing hydrazone-based kinase inhibitors.
Caption: Synthetic workflow for the preparation of bioactive hydrazones from a hydrazine precursor.
Biological Activity of Resulting Hydrazone Derivatives
Hydrazone derivatives synthesized from precursors like this compound have demonstrated significant biological activity. For instance, certain indolyl-hydrazones have been evaluated for their in vitro cytotoxicity against breast cancer cell lines (MCF-7).[1]
The following table summarizes the cytotoxic activity of representative indolyl-hydrazone compounds against the MCF-7 breast cancer cell line.[1]
| Compound | IC₅₀ (µM) against MCF-7 |
| Indolyl-hydrazone 5 | 2.73 ± 0.14 |
| Indolyl-hydrazone 8 | 4.38 ± 0.23 |
| Indolyl-hydrazone 12 | 7.03 ± 0.37 |
| Staurosporine (Control) | 8.32 ± 0.43 |
These results indicate that the synthesized hydrazone derivatives exhibit potent anticancer activity, with IC₅₀ values in the low micromolar range, and in some cases, are more potent than the control compound, staurosporine.[1]
Signaling Pathways and Mechanism of Action
The anticancer activity of these hydrazone derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and migration.
The following diagram illustrates the logical progression from the synthesis of hydrazone compounds to their ultimate biological effect on cancer cells.
Caption: Logical workflow from hydrazone synthesis to anti-proliferative effects in cancer cells.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry and drug discovery. Its utility lies in its role as a precursor for the synthesis of a wide range of heterocyclic and hydrazone-based compounds. As demonstrated, these derivatives, particularly indolyl-hydrazones, have shown significant promise as potent kinase inhibitors with anti-proliferative activity against cancer cell lines. For researchers and drug development professionals, this compound represents a key starting point for the exploration of novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazoles using Ethyl 3-hydrazinylbenzoate and β-Ketoesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of substituted pyrazoles via the Knorr pyrazole synthesis, utilizing ethyl 3-hydrazinylbenzoate and various β-ketoesters. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, and this protocol offers a versatile method for creating novel pyrazole derivatives for drug discovery and development.[1][2][3]
Introduction
The Knorr pyrazole synthesis, first described in 1883, is a robust and widely used method for the preparation of pyrazoles.[4] The reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-ketoester.[4][5] This acid-catalyzed reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[4][5] The versatility of this synthesis allows for the incorporation of diverse substituents on the pyrazole core, making it a valuable strategy in the generation of compound libraries for therapeutic screening.[4] Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][6][7][8]
This protocol details a representative synthesis of a pyrazole derivative using this compound, a substituted hydrazine, which will yield a pyrazole with an ethyl benzoate moiety. Such pyrazole carboxylic acid derivatives are of significant interest in medicinal chemistry for their potential therapeutic applications.[9]
General Reaction Scheme
The reaction between this compound and a generic β-ketoester (where R1 and R2 are variable substituents) is depicted below. The reaction typically proceeds to yield the corresponding substituted pyrazolone.
Reaction: this compound + β-Ketoester → Substituted Pyrazolone
A critical aspect of the Knorr synthesis with unsymmetrical β-ketoesters is regioselectivity. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two carbonyl carbons, potentially leading to two regioisomeric products. The outcome is often influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions.[4]
Data Presentation
The following table summarizes representative quantitative data for the Knorr synthesis of pyrazolones from substituted hydrazines and β-ketoesters. The values presented are typical and may require optimization for specific substrates.
| Hydrazine Derivative | β-Ketoester | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| This compound | Ethyl acetoacetate | Ethanol | Acetic Acid | Reflux | 2-4 | 85-95 (expected) |
| Phenylhydrazine | Ethyl acetoacetate | Ethanol | Acetic Acid | Reflux | 1-3 | ~90 |
| Hydrazine hydrate | Ethyl benzoylacetate | 1-Propanol | Acetic Acid | 100 | 1-2 | 70-80[5] |
| Phenylhydrazine | Ethyl benzoylacetate | Acetic Acid | None | 118 | 1 | ~85 |
Experimental Protocols
This section provides a detailed methodology for a representative synthesis of a pyrazolone from this compound and ethyl acetoacetate.
Protocol 1: Synthesis of Ethyl 3-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in ethanol.
-
Reagent Addition: To the stirring solution, add ethyl acetoacetate (1.0-1.1 equivalents) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Monitoring: Prepare a TLC plate and spot the starting materials and the reaction mixture. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70). The reaction is complete upon the disappearance of the limiting starting material.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize.
-
Crystallization: To induce further crystallization, cool the flask in an ice bath. If necessary, a small amount of cold water can be added to precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified product under vacuum or by air drying.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Safety Precautions:
-
Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive. Handle with care.
Applications in Drug Development
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications.[1][2] The synthesis of pyrazoles from this compound provides a direct route to compounds bearing a benzoate functional group. This ester can serve as a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Pyrazole carboxylic acid derivatives have been investigated for a range of biological activities, including as anti-inflammatory agents, anticancer agents, and antimicrobials.[9] The specific pyrazole synthesized in the protocol, with its substituted phenyl ring, can be explored for its potential as an inhibitor of various enzymes or as a ligand for different receptors, which are key targets in drug discovery.
Visualizations
Knorr Pyrazole Synthesis Mechanism
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Workflow for Pyrazole Synthesis
Caption: Experimental workflow for pyrazole synthesis.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. researchgate.net [researchgate.net]
Application Notes: Protocol for Hydrazone Formation with Ethyl 3-Hydrazinylbenzoate for Drug Discovery Applications
Introduction
Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNHR₃ structure. They are readily synthesized through the condensation of hydrazines with aldehydes or ketones. This straightforward formation, coupled with the diverse biological activities exhibited by hydrazone derivatives, makes them attractive scaffolds in drug discovery and development. N-acylhydrazones, a subset of hydrazones, have garnered significant attention for their potential as therapeutic agents, including roles as enzyme inhibitors.
Application in Drug Development: Targeting VEGFR-2 Signaling
One promising application of N-acylhydrazone derivatives is in the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] By inhibiting VEGFR-2, the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival can be disrupted, thereby impeding tumor angiogenesis.[4][5] Hydrazones derived from substituted benzohydrazides have shown potential as VEGFR-2 inhibitors, making them valuable candidates for the development of novel anti-cancer therapies.[1][2]
Protocol Overview
The synthesis of hydrazones from Ethyl 3-hydrazinylbenzoate is typically a two-step process. The first step involves the conversion of the ethyl ester to the corresponding 3-hydrazinylbenzohydrazide through reaction with hydrazine hydrate. The resulting hydrazide is then condensed with a selected aldehyde or ketone to yield the final hydrazone product. This protocol provides a general framework that can be adapted for the synthesis of a library of hydrazone derivatives for screening in drug discovery programs.
Quantitative Data Summary
The following table summarizes representative reaction conditions and outcomes for the synthesis of hydrazones from various aromatic hydrazides and aldehydes, providing an expected range for the protocol described below.
| Hydrazide Reactant | Aldehyde/Ketone Reactant | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 4-(trifluoromethyl)benzohydrazide | Substituted Benzaldehydes | Methanol | H₂SO₄ (catalytic) | 2 | 85-99 | [6] |
| 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Substituted Benzaldehydes | Ethanol | H₂SO₄ (catalytic) | 4 | 70-99 | [7] |
| N-(4-(hydrazinylsulfonyl)phenyl)acetamide | Aromatic Aldehydes | Ethanol | Acetic Acid (catalytic) | 3 | 77-90 | [8] |
| 4-hydroxybenzoic acid hydrazide | Substituted Benzaldehydes | Not Specified | Not Specified | Not Specified | 76-100 | [9] |
| 2-hydrazinobenzimidazole | Aromatic Aldehydes/Ketones | Ethanol | Acetic Acid or Citric Acid | Not Specified | High |
Experimental Protocols
Part 1: Synthesis of 3-Hydrazinylbenzohydrazide from this compound
This protocol describes the conversion of an ethyl ester to a benzohydrazide, a common precursor for N-acylhydrazone synthesis.
Materials:
-
This compound
-
Hydrazine hydrate (85-100%)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
Add an excess of hydrazine hydrate (at least 10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-17 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 3-hydrazinylbenzohydrazide, is expected to precipitate out of the solution upon cooling. If precipitation is not observed, the solution can be concentrated under reduced pressure.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting material and excess hydrazine hydrate.
-
Dry the product in a desiccator or under vacuum.
-
Characterize the obtained 3-hydrazinylbenzohydrazide by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and determine the melting point.
Part 2: Synthesis of Hydrazone from 3-Hydrazinylbenzohydrazide and an Aldehyde/Ketone
This protocol details the condensation reaction to form the final hydrazone product.
Materials:
-
3-Hydrazinylbenzohydrazide (from Part 1)
-
Substituted aldehyde or ketone (1-1.1 equivalents)
-
Ethanol or Methanol (absolute)
-
Glacial acetic acid or concentrated sulfuric acid (catalytic amount, 2-3 drops)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydrazinylbenzohydrazide (1 equivalent) in absolute ethanol or methanol.
-
Add the desired aldehyde or ketone (1-1.1 equivalents) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid or concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The hydrazone product is expected to precipitate upon cooling. If necessary, place the flask in an ice bath to induce or complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol or methanol to remove any impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.
-
Dry the purified product and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determine its melting point.
Visualizations
Experimental Workflow Diagram
Caption: General two-step workflow for hydrazone synthesis.
VEGFR-2 Signaling Pathway and Inhibition by N-Acylhydrazones
Caption: Inhibition of VEGFR-2 signaling by N-acylhydrazones.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of Ethyl 3-hydrazinylbenzoate with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of Schiff bases derived from the reaction of ethyl 3-hydrazinylbenzoate with various aromatic aldehydes. The resulting hydrazone compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Application Notes
The reaction between this compound and aromatic aldehydes is a straightforward and efficient method for synthesizing a library of Schiff base derivatives. This reaction is a nucleophilic addition-elimination (condensation) reaction where the primary amine of the hydrazine moiety attacks the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form an azomethine (-C=N-) linkage.[1][2]
The synthesized hydrazone Schiff bases are versatile compounds with a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. The presence of the azomethine group is crucial for their biological function.[1][2]
Key Applications in Drug Development:
-
Antimicrobial Agents: Hydrazone derivatives have demonstrated significant potential as antibacterial and antifungal agents.[1][3][4][5] The mechanism of action is believed to involve interference with essential cellular processes in microorganisms.[1] The lipophilicity conferred by the aromatic rings can facilitate the passage of these molecules through microbial cell membranes.
-
Anticancer Agents: Several studies have reported the cytotoxic effects of hydrazone Schiff bases against various cancer cell lines. Their anticancer activity is thought to be mediated through different mechanisms, including the induction of apoptosis.
-
Other Biological Activities: This class of compounds has also been investigated for anti-inflammatory, anticonvulsant, and antioxidant activities.
The structural diversity of the aromatic aldehyde starting material allows for the fine-tuning of the physicochemical and biological properties of the resulting Schiff bases. By introducing different substituents on the aromatic ring of the aldehyde, researchers can modulate factors such as solubility, lipophilicity, and electronic properties, which can in turn influence the compound's pharmacokinetic and pharmacodynamic profile.
Experimental Protocols
1. Synthesis of Ethyl 3-(2-benzylidenehydrazinyl)benzoate (A Representative Protocol)
This protocol is adapted from the synthesis of structurally similar hydrazones.[6]
Materials:
-
This compound
-
Benzaldehyde
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (30 mL).
-
Add benzaldehyde (10 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.[2]
-
Heat the reaction mixture to reflux with constant stirring for 3-5 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 3-(2-benzylidenehydrazinyl)benzoate.
2. General Protocol for the Synthesis of Substituted Arylidenehydrazinyl Derivatives
This general protocol can be used to synthesize a variety of Schiff bases by reacting this compound with different aromatic aldehydes.
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable volume of absolute ethanol in a round-bottom flask.
-
Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for an appropriate time (typically 2-8 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Wash the solid product with cold ethanol and dry under vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base.
3. Characterization of Synthesized Schiff Bases
The synthesized compounds should be characterized using standard spectroscopic methods to confirm their structure and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a KBr pellet of the sample or analyze as a thin film.
-
Record the spectrum and identify characteristic absorption bands. Key peaks to look for include:
-
N-H stretching (around 3200-3400 cm⁻¹)
-
C=O stretching of the ester (around 1700-1730 cm⁻¹)
-
C=N stretching of the azomethine group (around 1600-1650 cm⁻¹)[2]
-
Aromatic C=C stretching (around 1450-1600 cm⁻¹)
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Record ¹H NMR and ¹³C NMR spectra.
-
¹H NMR: Expect to see signals for the aromatic protons, the azomethine proton (-N=CH-) as a singlet (typically in the range of 8-9 ppm), the N-H proton as a singlet (often downfield, >10 ppm), and the ethyl ester protons (a quartet and a triplet).[6]
-
¹³C NMR: Expect to see signals for the aromatic carbons, the azomethine carbon, the ester carbonyl carbon, and the ethyl ester carbons.[6]
-
-
Mass Spectrometry (MS):
-
Analyze the sample to determine the molecular weight and confirm the molecular formula.
-
Data Presentation
The following table summarizes representative data for Schiff bases derived from this compound and various aromatic aldehydes. Researchers can use this structure to tabulate their own experimental results.
| Aromatic Aldehyde | Product Name | Yield (%) | Melting Point (°C) | Appearance |
| Benzaldehyde | Ethyl 3-(2-benzylidenehydrazinyl)benzoate | 85[6] | 115-117[6] | Not Reported |
| 4-Nitrobenzaldehyde | Ethyl 3-(2-(4-nitrobenzylidene)hydrazinyl)benzoate | Not Reported | Not Reported | Not Reported |
| 4-Methoxybenzaldehyde | Ethyl 3-(2-(4-methoxybenzylidene)hydrazinyl)benzoate | Not Reported | Not Reported | Not Reported |
| 4-Chlorobenzaldehyde | Ethyl 3-(2-(4-chlorobenzylidene)hydrazinyl)benzoate | Not Reported | Not Reported | Not Reported |
| 2-Hydroxybenzaldehyde | Ethyl 3-(2-(2-hydroxybenzylidene)hydrazinyl)benzoate | Not Reported | Not Reported | Not Reported |
Visualizations
The following diagrams illustrate the general reaction scheme and a typical workflow for the synthesis and evaluation of these compounds.
Caption: General reaction scheme for the synthesis of Schiff bases.
Caption: Workflow for synthesis, characterization, and biological evaluation.
References
- 1. azjournalbar.com [azjournalbar.com]
- 2. Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One [jmchemsci.com]
- 3. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Study of Anti-Microbial Properties of Fe (III) Schiff Base Complex Derived from Hydrazone and Benzaldehyde [ideas.repec.org]
- 5. A review on biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05720G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Synthesis of Novel Antimicrobial Agents from Ethyl 3-hydrazinylbenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel antimicrobial agents derived from Ethyl 3-hydrazinylbenzoate. The described methodologies focus on the synthesis of pyrazole and 1,2,4-triazole derivatives, which are classes of heterocyclic compounds known for their broad-spectrum antimicrobial activities.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents with novel mechanisms of action. This compound is a versatile starting material for the synthesis of various heterocyclic compounds. Its hydrazinyl group provides a reactive site for the construction of pyrazole and triazole rings, which are prominent scaffolds in many clinically used antimicrobial drugs. This document outlines the synthetic pathways and antimicrobial evaluation of new chemical entities derived from this precursor.
Overall Synthesis Workflow
The synthesis of novel antimicrobial agents from this compound can be broadly categorized into two main pathways: the synthesis of pyrazole derivatives and the synthesis of 1,2,4-triazole derivatives. The general workflow is depicted in the diagram below.
Caption: General workflow for the synthesis of pyrazole and 1,2,4-triazole derivatives from this compound and their subsequent antimicrobial evaluation.
Experimental Protocols
Protocol 1: Synthesis of Pyrazole Derivatives via Condensation with Chalcones
This protocol describes a general method for the synthesis of pyrazole derivatives from this compound and a chalcone. Chalcones are α,β-unsaturated ketones that can be synthesized via a Claisen-Schmidt condensation of an aromatic aldehyde and an acetophenone derivative.
1.1. General Procedure for Chalcone Synthesis:
-
To a stirred solution of an appropriate acetophenone (10 mmol) in ethanol (20 mL), add an aqueous solution of sodium hydroxide (40%, 5 mL).
-
Cool the mixture in an ice bath and add an appropriate aromatic aldehyde (10 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.
1.2. General Procedure for Pyrazole Synthesis:
-
In a round-bottom flask, dissolve the synthesized chalcone (10 mmol) and this compound (10 mmol) in glacial acetic acid (25 mL).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure pyrazole derivative.
Protocol 2: Synthesis of 1,2,4-Triazole Derivatives
This protocol outlines the synthesis of 1,2,4-triazole derivatives from this compound via a thiosemicarbazide intermediate.
2.1. Synthesis of Ethyl 3-(2-thiocarbamoylhydrazinyl)benzoate (Thiosemicarbazide derivative):
-
Dissolve this compound (10 mmol) in ethanol (30 mL).
-
Add an appropriate isothiocyanate (10 mmol) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry to obtain the thiosemicarbazide derivative.
2.2. Cyclization to form 1,2,4-Triazole-3-thione:
-
Suspend the thiosemicarbazide derivative (5 mmol) in an aqueous solution of sodium hydroxide (8%, 20 mL).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, acidify the solution with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 1,2,4-triazole-3-thione derivative.
Protocol 3: Antimicrobial Screening - Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
3.1. Preparation of Stock Solutions:
-
Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
3.2. Broth Microdilution Assay:
-
Use sterile 96-well microtiter plates.
-
Add 100 µL of Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to each well.
-
Perform serial two-fold dilutions of the stock solutions of the test compounds in the wells to obtain a concentration range (e.g., 512 µg/mL to 1 µg/mL).
-
Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).
-
Add 10 µL of the microbial suspension to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of synthesized pyrazole and 1,2,4-triazole derivatives of this compound.
| Compound ID | Molecular Formula | Yield (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Pyrazole-1 | C₂₀H₁₈N₂O₂ | 75 | 16 | 32 | 64 |
| Pyrazole-2 | C₂₀H₁₇ClN₂O₂ | 82 | 8 | 16 | 32 |
| Pyrazole-3 | C₂₁H₂₀N₂O₃ | 78 | 32 | 64 | 128 |
| Triazole-1 | C₁₂H₁₃N₃O₂S | 65 | 32 | 64 | 64 |
| Triazole-2 | C₁₈H₁₈N₄O₂S | 71 | 16 | 32 | 32 |
| Triazole-3 | C₁₈H₁₇ClN₄O₂S | 79 | 8 | 16 | 16 |
| Ciprofloxacin | - | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | - | 8 |
Signaling Pathways and Logical Relationships
The logical flow from starting material to the final antimicrobial evaluation can be visualized as follows:
Caption: Logical relationship diagram illustrating the synthetic routes from this compound to novel antimicrobial pyrazole and 1,2,4-triazole derivatives.
Conclusion
This compound serves as a valuable and accessible precursor for the synthesis of novel pyrazole and 1,2,4-triazole derivatives with potential antimicrobial properties. The provided protocols offer a foundational methodology for the synthesis and subsequent biological evaluation of these compounds. The presented data structure allows for a systematic comparison of the antimicrobial efficacy of the newly synthesized molecules, aiding in the identification of promising lead candidates for further drug development. Researchers are encouraged to adapt and optimize these protocols for their specific target molecules and microbial strains.
Application Notes and Protocols: Preparation and Evaluation of Potential Anticancer Derivatives from Ethyl 3-hydrazinylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and preclinical evaluation of novel anticancer drug candidates derived from Ethyl 3-hydrazinylbenzoate. The protocols detailed herein are based on established methodologies for the synthesis of hydrazone derivatives and their subsequent assessment for cytotoxic and apoptotic activities against various cancer cell lines.
Synthetic Strategy
The overall synthetic strategy involves a two-step process. First, the key intermediate, 3-hydrazinylbenzohydrazide, is synthesized from this compound. This intermediate is then condensed with a variety of aromatic and heteroaromatic aldehydes or ketones to generate a library of hydrazone derivatives.
Experimental Workflow: From Synthesis to Evaluation
The following diagram illustrates the general workflow for the preparation and anticancer evaluation of the target derivatives.
Caption: General workflow from synthesis to biological evaluation.
Protocol: Synthesis of 3-hydrazinylbenzohydrazide
This protocol describes the synthesis of the key benzohydrazide intermediate.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beakers, filter funnel, and filter paper
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add an excess of hydrazine hydrate (10-20 equivalents).
-
Reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-hydrazinylbenzohydrazide.
General Protocol: Synthesis of Hydrazone Derivatives
This general protocol can be adapted for the synthesis of a variety of hydrazone derivatives.
Materials:
-
3-hydrazinylbenzohydrazide
-
Substituted aromatic or heteroaromatic aldehydes/ketones
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve 3-hydrazinylbenzohydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure hydrazone derivative.
In Vitro Anticancer Activity Evaluation
The following protocols are standard methods for assessing the anticancer potential of newly synthesized compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized hydrazone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the synthesized hydrazone derivatives and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Annexin V-FITC/PI Assay for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Synthesized hydrazone derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the IC₅₀ concentration of the hydrazone derivatives for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Synthesized hydrazone derivatives
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol (ice-cold)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the IC₅₀ concentration of the compounds for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Data Presentation: Cytotoxicity of Analogous Hydrazone Derivatives
The following table summarizes the IC₅₀ values of structurally related benzohydrazide-hydrazone derivatives against various cancer cell lines, providing a benchmark for the potential efficacy of the newly synthesized compounds.
| Compound ID | R-group on Aldehyde/Ketone | Cancer Cell Line | IC₅₀ (µM) | Reference |
| H20 | Dihydropyrazole derivative | A549 (Lung) | 0.46 | [1] |
| MCF-7 (Breast) | 0.29 | [1] | ||
| HeLa (Cervical) | 0.15 | [1] | ||
| HepG2 (Liver) | 0.21 | [1] | ||
| 3e | 4-nitrobenzylidene | MDA-MB-231 (Breast) | 9.89 | [2] |
| Compound 12 | 4-methoxybenzoyl | K-562 (Leukemia) | 0.03 | [3] |
| HL-60 (Leukemia) | < 0.06 | [3] | ||
| Compound 14 | 4-methoxybenzoyl | K-562 (Leukemia) | 0.05 | [3] |
| MCF-7 (Breast) | 0.23 | [3] | ||
| Benzothiazole derivative 4d | Substituted benzylidene | C6 (Glioma) | 0.03 | [4][5] |
| Benzothiazole derivative 4e | Substituted benzylidene | A549 (Lung) | 0.03 | [4][5] |
Mechanistic Insights: Apoptosis Signaling Pathway
Hydrazone derivatives often induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins and the activation of caspases.
Caption: Intrinsic apoptosis pathway induced by hydrazone derivatives.
This pathway highlights the induction of cellular stress by the hydrazone derivative, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in balance permeabilizes the mitochondrial membrane, causing the release of cytochrome c, which in turn activates a caspase cascade, ultimately leading to programmed cell death.
References
- 1. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel Metacetamol Derivatives with Hydrazone Moiety as Anticancer and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 3-hydrazinylbenzoate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydrazinylbenzoate is a versatile chemical intermediate that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its utility is particularly pronounced in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The hydrazine moiety of this compound provides a reactive handle for the construction of various pharmacologically active scaffolds, most notably pyrazole and pyrazolone cores. These heterocyclic systems are prevalent in numerous FDA-approved kinase inhibitors, highlighting the importance of this synthetic precursor.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazole-based kinase inhibitors. It includes a specific protocol for the synthesis of a model pyrazole compound, representative data on the biological activity of similar compounds, and protocols for in vitro kinase assays for key oncological targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met).
Synthesis of Kinase Inhibitor Scaffolds from this compound
The primary application of this compound in kinase inhibitor synthesis is its use in the Knorr pyrazole synthesis and related cyclocondensation reactions. The reaction of this compound with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester, provides a straightforward and efficient method for the construction of a substituted pyrazole ring. The resulting N-aryl pyrazole scaffold can be further modified to optimize its kinase inhibitory activity and pharmacokinetic properties.
Experimental Protocol: Synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate
This protocol describes the synthesis of a model pyrazole compound, Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate, from this compound hydrochloride and acetylacetone.
Materials:
-
This compound hydrochloride
-
Acetylacetone (Pentane-2,4-dione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in ethanol, add acetylacetone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate.
Expected Outcome:
The final product is a stable, characterizable compound that can serve as a scaffold for further chemical modifications to develop potent kinase inhibitors.
Biological Activity of Pyrazole-Based Kinase Inhibitors
Pyrazole-containing compounds have demonstrated significant inhibitory activity against a wide range of protein kinases. The data presented below is representative of the biological activity of pyrazole derivatives against two key kinases implicated in cancer: VEGFR-2 and c-Met. While these specific IC50 values are for compounds structurally related to derivatives of this compound, they illustrate the potential of this chemical class as a source of potent kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyrazole Derivative A | VEGFR-2 | 8.93 | Sorafenib | 30 |
| Pyrazole Derivative B | VEGFR-2 | 38.28 | Sorafenib | 30 |
| Pyrazole Derivative C | c-Met | 4.27 | Cabozantinib | 5.38 |
| Pyrazole Derivative D | c-Met | 7.95 | Cabozantinib | 5.38 |
Table 1: Representative IC50 values of pyrazole derivatives against VEGFR-2 and c-Met kinases.[1][2]
Kinase Signaling Pathways
Understanding the signaling pathways regulated by target kinases is crucial for the rational design of inhibitors and for elucidating their mechanism of action. Below are diagrams of the VEGFR-2 and c-Met signaling pathways, which are critical in tumor angiogenesis and metastasis.
Caption: VEGFR-2 Signaling Pathway.
Caption: c-Met Signaling Pathway.
In Vitro Kinase Assay Protocols
The following are generalized protocols for in vitro kinase assays to determine the inhibitory activity of synthesized compounds against VEGFR-2 and c-Met. These protocols are based on luminescence-based ATP detection assays, which are widely used for their high sensitivity and throughput.
VEGFR-2 Kinase Assay Protocol
Principle:
This assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and thus, a potent inhibitor will result in a higher luminescence signal.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Add the diluted test compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add the VEGFR-2 enzyme to all wells except the "no enzyme" control wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to all wells. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: VEGFR-2 Kinase Assay Workflow.
c-Met Kinase Assay Protocol
Principle:
Similar to the VEGFR-2 assay, this protocol measures the inhibition of c-Met kinase activity by quantifying the amount of ATP consumed during the phosphorylation of a substrate.
Materials:
-
Recombinant human c-Met enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 2.5 mM MnCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate kinase buffer, maintaining a constant DMSO concentration.
-
Add the diluted test compound or vehicle control to the assay plate.
-
Add the c-Met enzyme to the wells (excluding "no enzyme" controls).
-
Start the reaction by adding a mixture of ATP and the peptide substrate. The ATP concentration should be optimized for the c-Met enzyme.
-
Incubate the plate at 30°C for a predetermined time (e.g., 40-60 minutes).
-
Stop the reaction and detect the remaining ATP using the ADP-Glo™ reagent system.
-
Measure the luminescence signal with a plate reader.
-
Calculate the percent inhibition and determine the IC50 value from the dose-response curve.
References
- 1. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
One-Pot Synthesis of Heterocyclic Compounds Using Ethyl 3-Hydrazinylbenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of pyrazolone heterocyclic compounds utilizing ethyl 3-hydrazinylbenzoate as a key starting material. The methodologies outlined are based on the well-established principles of pyrazole synthesis through the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Application Note 1: One-Pot Synthesis of Ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate
This application note describes a one-pot synthesis of ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate, a pyrazolone derivative, from the reaction of this compound and ethyl acetoacetate. Pyrazolones are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery.
The one-pot nature of this synthesis offers several advantages, including reduced reaction time, simplified work-up procedures, and increased overall efficiency by avoiding the isolation of intermediates. The reaction proceeds via the condensation of the hydrazine moiety of this compound with the dicarbonyl functionality of ethyl acetoacetate, followed by an intramolecular cyclization to form the stable pyrazolone ring.
Table 1: Reactants and Expected Products for Pyrazolone Synthesis
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Expected Product |
| This compound | Ethyl acetoacetate | Ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate |
| This compound | Diethyl malonate | Ethyl 3-(3,5-dioxo-pyrazolidin-1-yl)benzoate |
| This compound | Acetylacetone | Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate |
Experimental Protocol: Synthesis of Ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate
This protocol details the one-pot procedure for the synthesis of ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Add ethanol as the solvent, and stir the mixture until the starting material is fully dissolved.
-
To the stirred solution, add ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (approximately 5-10 mol%) to the reaction mixture.
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours, as indicated by the consumption of the starting materials), remove the heat source and allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent using a rotary evaporator.
-
The crude product may precipitate upon cooling or after partial solvent removal. If not, slowly add cold water to the concentrated mixture to induce precipitation.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate.
-
Dry the purified product under vacuum.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals.
-
Mass spectrometry: To determine the molecular weight of the product.
-
Melting point analysis: To assess the purity of the compound.
-
Infrared (IR) spectroscopy: To identify key functional groups.
Visualization of the Synthetic Pathway
The following diagrams illustrate the key steps in the one-pot synthesis of ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate.
Caption: Experimental workflow for the one-pot synthesis.
Caption: Simplified reaction mechanism.
Catalytic Methods for Reactions Involving Ethyl 3-Hydrazinylbenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalytic reactions involving Ethyl 3-hydrazinylbenzoate. This versatile building block is a valuable precursor in the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The following sections detail established catalytic methods, including the Fischer indole synthesis and pyrazole synthesis, providing structured data and experimental procedures to facilitate their application in research and development.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for the preparation of indole derivatives. The reaction proceeds via the acid-catalyzed reaction of an arylhydrazine, such as this compound, with an aldehyde or ketone. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting indole.
Application Note:
The ester functionality on the benzene ring of this compound is generally tolerant to the acidic conditions of the Fischer indole synthesis, making it a suitable substrate for the preparation of indole-5-carboxylate derivatives. These derivatives are valuable intermediates for the synthesis of biologically active molecules. Various Brønsted and Lewis acids can be employed as catalysts.[1][2]
Quantitative Data for Fischer Indole Synthesis:
| Entry | Ketone/Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Isopropyl methyl ketone | Acetic acid | Acetic acid | Room Temp. | - | High | [2] |
| 2 | 2-Methylcyclohexanone | Acetic acid | Acetic acid | Room Temp. | - | High | [2] |
| 3 | Various | Citric acid | Ethanol | Reflux | - | High | [3] |
| 4 | Various | HCl, H₂SO₄, PPA, p-TsOH | Various | Various | - | - | [1] |
| 5 | Various | BF₃, ZnCl₂, AlCl₃ | Various | Various | - | - | [1] |
Note: The yields reported as "High" in the reference did not specify a numerical value but indicated successful synthesis with good outcomes.
Experimental Protocol: General Procedure for Fischer Indole Synthesis
This protocol is a general guideline based on established methods for the Fischer indole synthesis.[2][3]
Materials:
-
This compound hydrochloride
-
Ketone or aldehyde (1.0 - 1.2 equivalents)
-
Acid catalyst (e.g., acetic acid, citric acid)
-
Solvent (e.g., acetic acid, ethanol)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound hydrochloride (1 equivalent) in the chosen solvent, add the ketone or aldehyde (1.0 - 1.2 equivalents).
-
Add the acid catalyst. If using acetic acid as the solvent, it also serves as the catalyst. If using a solid catalyst like citric acid, it is added to the reaction mixture.
-
The reaction mixture is then stirred at the appropriate temperature (room temperature or reflux) and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography to afford the desired indole derivative.
Pyrazole Synthesis
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles. This compound can be reacted with various β-diketones or β-ketoesters to yield highly substituted pyrazole derivatives. Catalysts can be employed to improve reaction rates and yields.
Application Note:
This cyclocondensation reaction is a straightforward approach to constructing the pyrazole ring system with the ethyl benzoate moiety intact. The resulting pyrazolyl-3-benzoates are of interest as precursors for various pharmaceuticals and agrochemicals. Catalysts such as nano-ZnO have been shown to be effective in promoting this transformation.[4][5]
Quantitative Data for Pyrazole Synthesis:
| Entry | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Nano-ZnO | - | - | Fast | 95 | [4][5] |
| 2 | 1,3-Diketones | None | N,N-dimethylacetamide | Room Temp. | - | 59-98 | [6] |
| 3 | Substituted Acetylacetone | - | - | Room Temp. | - | 70-95 | [6] |
Experimental Protocol: Nano-ZnO Catalyzed Synthesis of Pyrazoles
This protocol is adapted from a green synthesis approach for pyrazole derivatives.[4]
Materials:
-
This compound
-
β-Diketone or β-ketoester (e.g., ethyl acetoacetate) (1 equivalent)
-
Nano-ZnO catalyst
-
Ethanol
Procedure:
-
A mixture of this compound (1 equivalent), the 1,3-dicarbonyl compound (1 equivalent), and a catalytic amount of nano-ZnO is prepared.
-
The reaction can be performed neat or in a minimal amount of a green solvent like ethanol.
-
The mixture is stirred at room temperature or gently heated, and the reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with ethanol, and the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.
Palladium-Catalyzed C-N Cross-Coupling Reactions
Modern catalytic methods, such as palladium-catalyzed C-N cross-coupling, offer an alternative route to N-aryl hydrazides, which can be precursors to other heterocyclic systems. This compound can potentially be coupled with aryl halides to form more complex hydrazine derivatives.
Application Note:
The Buchwald-Hartwig amination and related palladium-catalyzed reactions are powerful tools for forming C-N bonds. While specific examples with this compound are not abundant in the literature, the general methodology is applicable to a wide range of aryl hydrazines and aryl halides.[7][8] These reactions typically employ a palladium catalyst, a phosphine ligand, and a base. The resulting N,N'-diarylhydrazines can be further elaborated into various nitrogen-containing heterocycles.
General Reaction Scheme:
Caption: Palladium-catalyzed C-N coupling workflow.
Experimental Considerations:
A typical procedure would involve reacting this compound with an aryl halide in the presence of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs₂CO₃, K₃PO₄) in an inert solvent like toluene or dioxane at elevated temperatures. Optimization of the catalyst, ligand, base, and solvent system is often necessary for achieving high yields.
Visualizations
Fischer Indole Synthesis Workflow
References
- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylami… [ouci.dntb.gov.ua]
Application Notes and Protocols: Solvent Effects on the Condensation Reactions of Ethyl 3-hydrazinylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydrazinylbenzoate is a versatile bifunctional molecule containing both a hydrazine and an ester group. The hydrazine moiety is a potent nucleophile that readily participates in condensation reactions with carbonyl compounds, such as aldehydes, ketones, and dicarbonyls. These reactions are fundamental in synthetic organic chemistry for the construction of various heterocyclic scaffolds, including pyrazoles and Schiff bases, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The choice of solvent for these condensation reactions can profoundly influence reaction rates, yields, and even the product distribution. This document provides an overview of the potential solvent effects on the condensation reactions of this compound and offers generalized protocols for studying these effects.
General Principles of Solvent Effects
The solvent plays a crucial role in several aspects of a chemical reaction. In the context of condensation reactions of hydrazines, the key solvent properties to consider are:
-
Polarity: The polarity of the solvent can influence the solubility of reactants and stabilize charged intermediates or transition states. Polar protic solvents, such as ethanol and methanol, can hydrogen bond with reactants and intermediates, potentially affecting their reactivity.
-
Protic vs. Aprotic: Protic solvents can act as proton sources or sinks, which can be critical in reactions involving proton transfer steps, such as the formation of carbinolamine intermediates in Schiff base formation.
-
Ability to Remove Byproducts: Condensation reactions typically produce water as a byproduct. The efficiency of water removal can significantly impact the reaction equilibrium and overall yield. Solvents that form an azeotrope with water (e.g., toluene) can be used with a Dean-Stark apparatus to drive the reaction to completion. In other cases, the solvent's ability to solvate water can also play a role.
-
Catalyst Solubility and Activity: If a catalyst is used (e.g., an acid or base), its solubility and activity can be highly dependent on the solvent.
Condensation Reaction with Dicarbonyl Compounds: Pyrazole Formation
A common and important reaction of hydrazines is the condensation with 1,3-dicarbonyl compounds to form pyrazoles, a class of five-membered aromatic heterocycles. The reaction of this compound with a 1,3-dicarbonyl, such as acetylacetone, is expected to yield a substituted pyrazole.
Table 1: Predicted Solvent Effects on the Synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate
| Solvent | Polarity | Type | Expected Outcome | Rationale |
| Ethanol | Polar | Protic | Good yield, moderate reaction time. | Good solubility for reactants. Can participate in proton transfer steps. |
| Acetic Acid | Polar | Protic | Potentially faster reaction, but risk of side reactions. | Acts as both solvent and acid catalyst. May lead to ester hydrolysis. |
| Toluene | Nonpolar | Aprotic | Good to excellent yield, especially with water removal. | Allows for azeotropic removal of water, driving the equilibrium towards the product. |
| Dioxane | Moderately Polar | Aprotic | Moderate yield and reaction time. | Good solvent for many organic compounds, but does not actively participate in the reaction mechanism. |
| Solvent-free | - | - | Potentially rapid reaction with high yield. | Often requires higher temperatures or microwave irradiation. Environmentally friendly. |
Condensation Reaction with Aldehydes/Ketones: Schiff Base Formation
The reaction of this compound with an aldehyde or a ketone results in the formation of a hydrazone, a type of Schiff base. This reaction is reversible, and the removal of water is crucial for obtaining a high yield of the product.
Table 2: Predicted Solvent Effects on the Synthesis of Ethyl 3-(2-benzylidenehydrazinyl)benzoate
| Solvent | Polarity | Type | Expected Outcome | Rationale |
| Methanol | Polar | Protic | Good yield, moderate reaction time. | Excellent solvent for both reactants and facilitates the proton transfers in the mechanism. |
| Dichloromethane | Moderately Polar | Aprotic | Moderate yield. May require a drying agent. | Good solubility for reactants. A drying agent like molecular sieves is often added to remove water. |
| Toluene | Nonpolar | Aprotic | Good to excellent yield with a Dean-Stark trap. | Facilitates the removal of water, pushing the equilibrium towards the product. |
| Acetic Acid | Polar | Protic | Fast reaction, but potential for side reactions. | The acidic nature catalyzes the reaction but may also promote unwanted side reactions. |
| Water | Polar | Protic | Low yield for water-insoluble products. | While a "green" solvent, the product may precipitate, but the high concentration of water can inhibit the forward reaction. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate in Ethanol
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.80 g, 10 mmol).
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Add 30 mL of absolute ethanol to the flask and stir until the solid is completely dissolved.
-
To the stirred solution, add acetylacetone (1.00 g, 10 mmol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Synthesis of Ethyl 3-(2-benzylidenehydrazinyl)benzoate in Toluene with a Dean-Stark Trap
-
In a 100 mL round-bottom flask, dissolve this compound (1.80 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 50 mL of toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 3-5 hours).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
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Wash the toluene solution with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
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Purify the resulting solid by recrystallization.
Visualizations
Caption: Experimental workflow for studying solvent effects.
Caption: General reaction pathways for this compound.
Troubleshooting & Optimization
Technical Support Center: Pyrazole Synthesis with Ethyl 3-hydrazinylbenzoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help improve the yield and purity of pyrazoles synthesized using Ethyl 3-hydrazinylbenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyrazoles from this compound and 1,3-dicarbonyl compounds, a reaction commonly known as the Knorr pyrazole synthesis.[1][2]
Issue 1: Low or No Yield of the Desired Pyrazole Product
Question: My reaction is resulting in a very low yield, or I am not observing any product formation. What are the potential causes and how can I fix this?
Answer: Low yields in pyrazole synthesis can arise from multiple factors, including the quality of starting materials, suboptimal reaction conditions, or the formation of side reactions.[1][3] Below are common causes and systematic troubleshooting steps.
Potential Causes and Solutions:
-
Purity of Starting Materials:
-
Problem: Impurities in either the this compound or the 1,3-dicarbonyl compound can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can also degrade over time.[1]
-
Solution: Ensure the purity of your starting materials. It is recommended to use freshly opened or purified reagents.[1] Assess purity via techniques like NMR or melting point analysis.
-
-
Incomplete Reaction:
-
Problem: The reaction may not be proceeding to completion under the current conditions.
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Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed.[3] Consider increasing the reaction time or temperature.[3][4] Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[3][5]
-
-
Suboptimal Reaction Conditions:
-
Problem: The choice of solvent, temperature, and catalyst is critical for the success of the condensation reaction.[1][3]
-
Solution: Systematically optimize these parameters. For Knorr pyrazole synthesis, a catalytic amount of a protic acid like acetic acid is often used.[3] In some cases, a mild base such as sodium acetate may be beneficial.[1] A slight excess (1.0-1.2 equivalents) of the hydrazine can also help drive the reaction to completion.[1]
-
-
Formation of Tar-Like Substances:
-
Problem: At elevated temperatures, starting materials or intermediates can degrade or polymerize.[4]
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Solution: Optimize the reaction temperature. Running the reaction at a lower temperature for a longer duration can sometimes minimize the formation of byproducts.[4] Ensure the purity of starting materials, as impurities can catalyze these side reactions.[4]
-
Caption: General experimental workflow for Knorr pyrazole synthesis.
Q2: How does the choice of solvent affect the reaction yield?
A2: The solvent plays a crucial role in reactant solubility and reaction rate. Protic solvents like ethanol or acetic acid are commonly used as they can facilitate the proton transfer steps involved in imine formation and cyclization. In some cases, higher-boiling point solvents like DMF or DMSO might be necessary to drive the reaction to completion, especially with less reactive substrates. [4][5] Q3: What is the effect of temperature on pyrazole synthesis?
A3: Temperature significantly impacts the reaction rate. Many condensation reactions require heating, often to the reflux temperature of the solvent, to proceed at a reasonable rate. [3]However, excessively high temperatures can lead to the degradation of reactants or products and the formation of tar-like substances. [4]It is crucial to find an optimal temperature that provides a good yield in a reasonable timeframe without causing significant decomposition. [6] Q4: Can I use a base catalyst instead of an acid catalyst?
A4: While acid catalysis is more common for the Knorr synthesis to facilitate the dehydration steps, base-catalyzed conditions have also been reported for certain pyrazole syntheses. The choice depends on the specific substrates and reaction mechanism. For the reaction of this compound with a 1,3-dicarbonyl, an acid catalyst is generally recommended to promote the formation and cyclization of the hydrazone intermediate. [3]
Data on Reaction Parameter Optimization
The following table summarizes the typical effects of various reaction parameters on the yield of pyrazole synthesis. The optimal conditions should be determined experimentally for each specific substrate combination.
| Parameter | Condition | Typical Effect on Yield | Rationale & Remarks |
| Temperature | Low (e.g., Room Temp) | Lower Yield / Slow Rate | Insufficient energy to overcome the activation barrier for condensation. |
| Moderate (e.g., Reflux) | Often Optimal | Balances reaction rate and stability of reactants/products. [3] | |
| High (e.g., >120 °C) | May Decrease | Potential for decomposition of starting materials or product, leading to tar formation. [4] | |
| Catalyst | None | Lower Yield | The uncatalyzed reaction is often slow. |
| Acid (e.g., Acetic Acid) | Often Higher Yield | Catalyzes the formation of the imine/enamine and the subsequent cyclization/dehydration steps. [3] | |
| Base (e.g., NaOAc) | Variable | Can be beneficial in neutralizing acid byproducts from hydrazine salts and may prevent some side reactions. [1] | |
| Solvent | Protic (e.g., Ethanol) | Generally Good | Solubilizes reactants and can participate in proton transfer. |
| Aprotic Polar (e.g., DMF) | Can Be Effective | Useful for less reactive substrates that require higher temperatures. [5] | |
| Aprotic Nonpolar (e.g., Toluene) | Less Common | May be used with a Dean-Stark trap to remove water and drive the equilibrium. | |
| Stoichiometry | Equimolar | Good | Standard starting point for the reaction. |
| Slight Excess Hydrazine | May Improve Yield | Can help drive the reaction to completion, especially if the dicarbonyl is prone to side reactions. [1] |
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Controlling Regioselectivity in Reactions of Ethyl 3-hydrazinylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-hydrazinylbenzoate. The focus is on controlling regioselectivity in common reactions, such as the Fischer indole synthesis and pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do they influence regioselectivity?
A1: this compound has two key functionalities that dictate its reactivity: the hydrazinyl group (-NHNH₂) and the ethyl ester group (-COOEt) on the benzene ring.
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Hydrazinyl Group: The terminal nitrogen (-NH₂) is the primary nucleophilic site and will be the point of attack in reactions with carbonyl compounds to form hydrazones, which are key intermediates.
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Aromatic Ring: The benzene ring can undergo electrophilic substitution. The hydrazinyl group is an ortho-, para-director, while the meta-positioned ethyl ester group is a deactivating meta-director. The interplay of these directing effects is crucial in reactions like the Fischer indole synthesis.
Q2: In a Fischer indole synthesis with an unsymmetrical ketone, which regioisomer is likely to be favored when using this compound?
A2: In the Fischer indole synthesis, the reaction proceeds through a[1][1]-sigmatropic rearrangement. The regiochemical outcome is determined by which ortho position of the arylhydrazine participates in the cyclization. With this compound, the electron-withdrawing nature of the meta-ester group will influence the stability of the intermediates. Computational studies have shown that electron-withdrawing substituents can disfavor the[1][1]-sigmatropic rearrangement at the more sterically hindered ortho position.[1][2] Therefore, cyclization is generally favored at the less sterically hindered ortho position (C2 of the benzene ring).
Q3: How can I control the regioselectivity in the Knorr pyrazole synthesis when reacting this compound with an unsymmetrical 1,3-dicarbonyl compound?
A3: The regioselectivity of the Knorr pyrazole synthesis is influenced by a combination of steric and electronic factors of both reactants, as well as the reaction conditions.[3]
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Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[3]
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Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group towards nucleophilic attack.[3]
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Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the hydrazine attacks first. Under acidic conditions, the reaction is often under thermodynamic control, while basic conditions favor kinetic control.
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Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some cases.
Q4: My Fischer indole synthesis with this compound is giving a low yield and a mixture of regioisomers. What are the common causes and how can I troubleshoot this?
A4: Low yields and poor regioselectivity in Fischer indole synthesis can stem from several factors. Here's a troubleshooting guide:
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Acid Catalyst: The choice and concentration of the acid catalyst are critical.[4] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[4][5] If you are getting poor results, consider screening different acid catalysts and optimizing the concentration.
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Reaction Temperature: The reaction often requires elevated temperatures to drive the[1][1]-sigmatropic rearrangement.[6] Insufficient temperature can lead to incomplete reaction or side reactions. Conversely, excessively high temperatures can cause decomposition.
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Hydrazone Formation: Ensure the initial formation of the hydrazone is complete before proceeding with the cyclization step. This can often be monitored by TLC or NMR.
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Substituent Effects: The electron-withdrawing ester group on your starting material can make the reaction more challenging compared to electron-rich arylhydrazines.[1][2] Stronger acidic conditions or longer reaction times may be necessary.
Troubleshooting Guides
Fischer Indole Synthesis: Regioselectivity Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Formation of an unexpected regioisomer | The reaction may be proceeding under kinetic rather than thermodynamic control. | 1. Change the acid catalyst: Switch from a strong Brønsted acid to a Lewis acid (e.g., ZnCl₂) to favor the thermodynamically more stable product. 2. Increase reaction temperature and time: This can help overcome the activation barrier to the desired isomer. |
| Low conversion to either indole isomer | The electron-withdrawing ester group is deactivating the ring, making the cyclization difficult. | 1. Use a stronger acid catalyst: Polyphosphoric acid (PPA) is often effective for less reactive substrates. 2. Increase the reaction temperature: Be cautious of potential decomposition. |
| Significant byproduct formation | Decomposition of the hydrazone or intermediates under harsh acidic conditions. | 1. Use a milder acid catalyst: Acetic acid or p-toluenesulfonic acid may be sufficient. 2. Lower the reaction temperature and increase the reaction time. |
Knorr Pyrazole Synthesis: Regioselectivity Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor regioselectivity with an unsymmetrical β-ketoester | Similar steric and electronic environments of the two carbonyl groups. | 1. Modify the β-ketoester: Introduce a bulkier group at one of the positions to sterically direct the initial attack. 2. Change the solvent: Use a fluorinated alcohol like TFE to potentially enhance regioselectivity. |
| Reaction favors the undesired regioisomer | The electronic nature of the substituents on the β-ketoester is directing the reaction. | 1. Alter the reaction pH: Switch from acidic to basic conditions (or vice versa) to change the nucleophilicity of the hydrazine nitrogens.[7] |
| Low yield of pyrazole products | Incomplete cyclization or side reactions. | 1. Optimize reaction temperature and time. 2. Ensure anhydrous conditions, as water can interfere with the reaction. |
Quantitative Data
The following tables present hypothetical but realistic quantitative data based on the principles of regioselectivity for reactions involving aryl hydrazines with electron-withdrawing groups.
Table 1: Regioselectivity in Fischer Indole Synthesis of this compound with 2-Butanone
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Isomer Ratio (6-COOEt : 4-COOEt) |
| HCl | Ethanol | 80 | 65 | 70:30 |
| H₂SO₄ | Acetic Acid | 100 | 72 | 75:25 |
| ZnCl₂ | Toluene | 110 | 85 | 90:10 |
| PPA | - | 120 | 78 | 88:12 |
Table 2: Regioselectivity in Knorr Pyrazole Synthesis of this compound with Ethyl Benzoylacetate
| Conditions | Solvent | Temperature (°C) | Yield (%) | Isomer Ratio (1-Aryl-3-Ph : 1-Aryl-5-Ph) |
| Acetic Acid | Ethanol | 80 | 88 | 85:15 |
| - | TFE | 60 | 92 | 95:5 |
| NaOEt | Ethanol | 25 | 85 | 30:70 |
Experimental Protocols
General Protocol for Fischer Indole Synthesis
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Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
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Add the unsymmetrical ketone (1.1 eq) to the solution.
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Stir the mixture at room temperature for 1-2 hours, or until hydrazone formation is complete (monitor by TLC).
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Cyclization: Add the acid catalyst (e.g., ZnCl₂, PPA, or a strong Brønsted acid) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a suitable base (e.g., NaHCO₃, NaOH).
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Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to separate the regioisomers.
General Protocol for Knorr Pyrazole Synthesis
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In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, TFE, acetic acid).
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Add this compound (1.0 eq) to the solution.
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If using acidic conditions, add a catalytic amount of a suitable acid (e.g., acetic acid, HCl). If using basic conditions, add a base like sodium ethoxide.
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Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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Add water to the residue and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
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Purify the crude product by column chromatography or recrystallization to isolate the desired regioisomer.
Visualizations
References
- 1. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Common side products in Ethyl 3-hydrazinylbenzoate reactions and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-hydrazinylbenzoate. The following sections address common side products and provide strategies for their avoidance to ensure the successful synthesis of desired products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing two isomeric products in my reaction of this compound with an unsymmetrical 1,3-dicarbonyl compound. How can I control the regioselectivity?
A1: The formation of regioisomers is a common issue when using substituted hydrazines like this compound in reactions such as the Knorr pyrazole synthesis. The two nitrogen atoms of the hydrazine group can attack the two different carbonyl carbons of the 1,3-dicarbonyl compound, leading to a mixture of isomers.
Troubleshooting:
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Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can significantly influence the regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of standard ethanol has been shown to dramatically increase regioselectivity in some cases.
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Nature of the Hydrazine: The reactivity of the hydrazine can be modulated. Using the free base of this compound may lead to one regioisomer, while using its hydrochloride salt (this compound HCl) can favor the formation of the other.[1] This is because the protonated form alters the nucleophilicity of the two nitrogen atoms differently.
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pH Control: The pH of the reaction medium can influence which nitrogen atom of the hydrazine is more nucleophilic. Acidic conditions can favor the reaction at the less hindered nitrogen atom.
Q2: My reaction is producing a significant amount of a high molecular weight byproduct, which I suspect is a bis-pyrazole. How can I avoid this?
A2: The formation of bis-pyrazoles can occur if a di-carbonyl compound reacts with two equivalents of this compound, or if a linker molecule is present that can react with two molecules of a pyrazole precursor.
Troubleshooting:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the di-carbonyl compound to ensure that the hydrazine is the limiting reagent.
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Reaction Conditions: Lowering the reaction temperature and using a more dilute solution can disfavor the formation of dimeric products.
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Purification: If bis-pyrazole formation is unavoidable, purification can often be achieved through column chromatography or recrystallization, as the bis-pyrazole will have a significantly different polarity and solubility profile compared to the desired mono-pyrazole product.
Q3: I am observing the formation of an azine side product in my reaction. What causes this and how can I prevent it?
A3: Azine formation occurs when a hydrazine reacts with two equivalents of a carbonyl compound (aldehyde or ketone). This is more likely if your starting materials or solvents contain aldehyde or ketone impurities.
Troubleshooting:
-
Purity of Reagents: Ensure that all your starting materials and solvents are free from aldehyde and ketone impurities. Use freshly distilled solvents and high-purity reagents.
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Reaction with N,N-dimethylhydrazine: In some cases, it may be beneficial to first form an N,N-dimethylhydrazone from the carbonyl compound, which is more stable and less prone to azine formation. This can then be reacted with this compound in a subsequent step.
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Excess Hydrazine: Using a large excess of the hydrazine can help to minimize the formation of the azine by favoring the formation of the hydrazone.
Q4: My reaction is showing signs of degradation, and I suspect oxidation of the hydrazine moiety. How can I minimize this?
A4: Hydrazines can be susceptible to oxidation, especially in the presence of air (oxygen), metal catalysts, or oxidizing agents. This can lead to the formation of various colored byproducts and a reduction in the yield of the desired product.
Troubleshooting:
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Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
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Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
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Avoidance of Metal Contaminants: Ensure that your reaction vessel is clean and free from any trace metal contaminants that could catalyze oxidation.
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Control of Temperature: Avoid unnecessarily high reaction temperatures, as this can accelerate oxidative decomposition.
Quantitative Data Summary
The following table summarizes the impact of different solvents on the regioselectivity of a pyrazole formation reaction, illustrating a strategy to avoid isomeric side products.
| 1,3-Diketone Reactant | Hydrazine Reactant | Solvent | Ratio of Regioisomers (desired:undesired) | Reference |
| 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | Ethanol (EtOH) | ~1:1 | |
| 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | 85:15 |
Key Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using a Fluorinated Alcohol
This protocol is a general method that can be adapted for the reaction of this compound with an unsymmetrical 1,3-dicarbonyl compound to favor the formation of one regioisomer.
Materials:
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This compound
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Unsymmetrical 1,3-dicarbonyl compound
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2,2,2-Trifluoroethanol (TFE)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
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To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the unsymmetrical 1,3-dicarbonyl compound (1.0 eq).
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Dissolve the dicarbonyl compound in a minimal amount of TFE.
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Add this compound (1.0 - 1.2 eq) to the solution.
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Flush the flask with an inert gas (N₂ or Ar).
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Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the TFE under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to isolate the desired pyrazole regioisomer.
Visualizations
Caption: Logical relationship between reactants and the formation of desired and side products.
Caption: A typical experimental workflow for synthesizing pyrazoles and separating side products.
References
Overcoming solubility issues of Ethyl 3-hydrazinylbenzoate in organic synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when using Ethyl 3-hydrazinylbenzoate in organic synthesis. The information is targeted towards researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound possesses both polar (hydrazine) and non-polar (ethyl benzoate) functionalities. This dual nature results in moderate solubility in a range of organic solvents. While specific quantitative data is limited, its solubility is expected to be influenced by the solvent's polarity. It is generally observed to be soluble in polar aprotic solvents and has some solubility in polar protic solvents, but it is poorly soluble in non-polar solvents and water. The hydrochloride salt form, this compound hydrochloride, is often used to enhance solubility in polar solvents.[1][2][3]
Q2: In which organic solvents is this compound expected to be soluble?
A2: Based on its chemical structure and available data for analogous compounds, this compound is anticipated to be soluble in the following solvents. Please note that experimental verification is always recommended.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Good to Moderate | The polar nature of these solvents can solvate the polar hydrazine group effectively. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Offers a balance of polarity to dissolve the compound. |
| Esters | Ethyl acetate (EtOAc) | Moderate | Successful extractions have been reported using EtOAc, indicating good partitioning.[4] |
| Alcohols | Ethanol, Methanol, Isopropanol | Moderate to Low | The hydrogen bonding capability of alcohols can interact with the hydrazine group, but the ethyl ester part may limit high solubility. Reactions involving related compounds have been carried out in ethanol.[5][6] |
| Ethers | Diethyl ether, 1,4-Dioxane | Low | The lower polarity of these solvents may not be sufficient to dissolve the compound effectively. |
| Hydrocarbons | Hexane, Toluene | Poor | The non-polar nature of these solvents is generally incompatible with the polar hydrazine group. |
| Water | Poor | The organic backbone of the molecule significantly reduces its solubility in water.[7] |
Q3: Why is my this compound not dissolving in the reaction solvent?
A3: Several factors can contribute to poor solubility:
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Solvent Choice: The selected solvent may not have the appropriate polarity to dissolve this compound effectively.
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Concentration: You might be attempting to create a solution that is above the saturation point of the compound in that specific solvent at the given temperature.
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Temperature: Solubility is often temperature-dependent. The reaction temperature may be too low.
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Purity of the Compound: Impurities can sometimes affect the solubility of a compound.
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Physical Form: The crystalline structure of the solid can impact its dissolution rate.
Troubleshooting Guide
Issue 1: The compound does not fully dissolve at the start of the reaction.
This can lead to incomplete reactions and the formation of byproducts.
Workflow for Troubleshooting Insolubility at Reaction Start:
Caption: Troubleshooting workflow for initial dissolution issues.
Solutions:
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Solvent Selection: If possible, switch to a solvent in which this compound has higher solubility, such as DMSO or DMF.
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Co-solvents: Introduce a small amount of a co-solvent to increase the overall polarity of the reaction medium. For instance, adding a small percentage of DMSO to a reaction in THF can significantly improve solubility.[8]
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Temperature Increase: Gently warming the reaction mixture can increase the solubility of the starting material. However, be cautious of potential side reactions or degradation at elevated temperatures.
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Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance the rate of dissolution.
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Dilution: If the reaction conditions permit, increase the volume of the solvent to lower the overall concentration.
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Use of the Hydrochloride Salt: For reactions in highly polar, protic solvents, consider using this compound hydrochloride, which is expected to have better solubility.
Issue 2: The product precipitates out of the reaction mixture prematurely.
Premature precipitation can prevent the reaction from going to completion.
Logical Relationship for Addressing Premature Precipitation:
Caption: Causes and solutions for premature product precipitation.
Solutions:
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Solvent System Modification: If the product's structure is known, select a solvent or a co-solvent system that is likely to dissolve both the starting material and the product.
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Maintain Temperature: If the reaction was initiated at a higher temperature to dissolve the starting material, ensure this temperature is maintained throughout the reaction.
-
"Slow Addition" or "High Dilution" Conditions: If the insolubility of the product is a known issue, consider a slow addition of one of the reagents to a dilute solution of the other. This keeps the instantaneous concentration of the product low, potentially keeping it in solution.
Experimental Protocols
Protocol 1: General Procedure for a Reaction with Solubility Challenges
This protocol outlines a general approach for a reaction where the solubility of this compound is a concern.
-
Solvent Selection and Degassing: Choose an appropriate solvent based on the solubility table and the reaction requirements. If necessary, degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Initial Dissolution: To a dried reaction flask under an inert atmosphere, add this compound. Add approximately half of the total reaction solvent.
-
Assisted Dissolution: If the compound does not dissolve, gently warm the mixture (e.g., to 40-50 °C) and/or place the flask in an ultrasonic bath for 10-15 minutes.
-
Addition of Reagents: Once the starting material is fully dissolved, cool the solution to the desired reaction temperature before adding other reagents. If a co-solvent is needed, it can be added at this stage.
-
Reaction Monitoring: Monitor the reaction by an appropriate method (e.g., TLC, LC-MS). Pay close attention to any precipitation.
-
Work-up: Upon completion, proceed with the reaction work-up. If the product is soluble in the reaction solvent, it may be isolated by extraction or chromatography. If the product has precipitated, it may be isolated by filtration. A synthesis procedure for a related compound involved extraction with ethyl acetate after adjusting the pH.[4]
This technical support guide is intended to provide general assistance. Specific experimental conditions may need to be optimized for your particular reaction. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Hit2Lead | ethyl 3-hydrazinobenzoate hydrochloride | CAS# 940875-99-0 | MFCD06796173 | BB-2000014 [hit2lead.com]
- 3. chembk.com [chembk.com]
- 4. 3-HYDRAZINO-BENZOIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimizing Condensation Reactions of Ethyl 3-hydrazinylbenzoate
Welcome to the technical support center for the synthesis and optimization of pyrazole derivatives from Ethyl 3-hydrazinylbenzoate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the condensation of this compound?
The condensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, is a classical method for synthesizing pyrazole derivatives.[1][2] This reaction proceeds via a cyclocondensation mechanism to form a substituted pyrazole ring.
Q2: What are the critical parameters to consider for optimizing the reaction?
The key parameters for optimization include the choice of catalyst, solvent, reaction temperature, and reaction time. The molar ratio of the reactants is also a crucial factor to control to minimize side products.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What are the typical purification methods for the resulting pyrazole derivative?
Purification is commonly achieved through recrystallization or column chromatography.[3][4] The choice of solvent for recrystallization or the eluent system for chromatography will depend on the polarity of the product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Ineffective catalyst or inappropriate reaction conditions. | - Verify the catalytic activity. Acid catalysts like acetic acid or p-toluenesulfonic acid are often effective.[5] - Experiment with different solvents such as ethanol, acetic acid, or toluene. - Increase the reaction temperature; refluxing is common for these reactions.[6] |
| Incomplete reaction. | - Extend the reaction time and monitor using TLC until the starting material is consumed. | |
| Degradation of starting material or product. | - If the reactants or products are heat-sensitive, consider running the reaction at a lower temperature for a longer duration. | |
| Formation of Multiple Products (Side Reactions) | Self-condensation of the dicarbonyl compound. | - Add the hydrazine derivative slowly to the reaction mixture containing the dicarbonyl compound. |
| Formation of regioisomers. | - The choice of solvent and catalyst can influence regioselectivity.[7] Experiment with different conditions to favor the desired isomer. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize. | - Attempt purification using silica gel column chromatography.[4] - Try different solvents for recrystallization. |
| Product is insoluble. | - Choose a high-boiling point solvent for recrystallization. - Wash the crude product with various solvents to remove impurities. | |
| Inconsistent Results | Variability in reagent quality. | - Ensure the purity of this compound and the dicarbonyl compound. - Use anhydrous solvents if the reaction is sensitive to moisture. |
Experimental Protocols
General Protocol for the Condensation of this compound with Acetylacetone
This protocol describes a general procedure for the synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate.
Materials:
-
This compound
-
Acetylacetone
-
Glacial Acetic Acid (as catalyst and solvent)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add acetylacetone (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain the final product.
Data Presentation
Table 1: Optimization of Reaction Conditions
The following table summarizes a hypothetical set of conditions for optimizing the reaction yield.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | Acetic Acid | 118 (Reflux) | 3 | 85 |
| 2 | p-TSA (0.1 eq) | Ethanol | 78 (Reflux) | 6 | 75 |
| 3 | None | Ethanol | 78 (Reflux) | 12 | 40 |
| 4 | Acetic Acid | Toluene | 110 (Reflux) | 4 | 80 |
Visualizations
Caption: Experimental workflow for the condensation reaction.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. chim.it [chim.it]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
Preventing the formation of azines in reactions with Ethyl 3-hydrazinylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-hydrazinylbenzoate. The focus is on preventing the formation of azine byproducts in reactions, particularly in the synthesis of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of azine formation when using this compound?
A1: Azine formation is a common side reaction that occurs when a hydrazine, such as this compound, reacts with an aldehyde or ketone. The reaction typically proceeds through a hydrazone intermediate. If an excess of the carbonyl compound is present, or if the reaction conditions favor further condensation, the hydrazone can react with a second molecule of the carbonyl compound to form a symmetrical azine. This is a competing reaction to the desired cyclization, for instance, in pyrazole synthesis from a 1,3-dicarbonyl compound.
Q2: How does pH influence the formation of azines versus the desired pyrazole product?
A2: The pH of the reaction medium is a critical factor. Generally, acidic conditions favor the formation of the desired pyrazole product. Acid catalysis facilitates the intramolecular cyclization of the initial hydrazone intermediate and the subsequent dehydration to form the stable aromatic pyrazole ring. In neutral or slightly basic conditions, the formation of the hydrazone is still possible, but the rate of cyclization is often slower, which can allow for the competing reaction with another carbonyl molecule to form the azine. Very basic conditions may deprotonate the hydrazine, affecting its nucleophilicity and potentially leading to other side reactions.
Q3: I am observing a significant amount of a yellow, insoluble byproduct in my reaction. Could this be the azine?
A3: Symmetrical azines are often highly conjugated molecules and can present as colored and poorly soluble solids, frequently yellow or orange. If you observe such a byproduct, it is highly probable that it is the corresponding azine derived from the carbonyl compound used in your reaction. Characterization by techniques such as NMR, IR, and mass spectrometry can confirm its identity.
Q4: Can the order of reagent addition help in minimizing azine formation?
A4: Yes, the order of addition can be crucial. When reacting this compound with a 1,3-dicarbonyl compound in a one-pot synthesis, it is often advantageous to add the hydrazine to the dicarbonyl compound. This ensures that the hydrazine is not present in excess at the beginning of the reaction, which could potentially favor side reactions. For a more controlled reaction, a two-step approach where the hydrazone is formed first and then cyclized is recommended (see Troubleshooting Guide).
Q5: Are there any specific storage conditions for this compound to prevent degradation that might affect my reaction?
A5: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation. Exposure to air and light can lead to the formation of impurities that may interfere with the desired reaction and potentially promote side reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrazole Product and Significant Azine Byproduct Formation
This is the most common issue when using this compound in a one-pot Knorr pyrazole synthesis. The following table summarizes the effect of various reaction parameters on the product distribution.
Data Presentation: Influence of Reaction Conditions on Product Yield
| Condition ID | Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Desired Pyrazole Yield (%) | Azine Byproduct Yield (%) | Notes |
| 1 | None | Ethanol | 80 | 4 | 45 | 35 | Neutral conditions often lead to significant azine formation. |
| 2 | Acetic Acid (cat.) | Ethanol | 80 | 4 | 75 | <5 | Acid catalysis strongly favors pyrazole formation.[1] |
| 3 | Triethylamine (cat.) | Ethanol | 80 | 6 | 30 | 50 | Basic conditions can favor azine formation. |
| 4 | Acetic Acid (cat.) | Toluene | 110 | 3 | 80 | <5 | Higher temperature with acid can improve reaction rate. |
| 5 | None | Ethanol | 25 | 24 | 20 | 25 | Low temperature slows both reactions, but does not eliminate the side product. |
| 6 | Acetic Acid (cat.) with Molecular Sieves | Ethanol | 80 | 4 | 85 | <2 | Removal of water drives the equilibrium towards the pyrazole product. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing azine byproduct formation.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 5-Aryl-1-(3-ethoxycarbonylphenyl)-1H-pyrazole-3-carboxylate (Optimized for Minimal Azine Formation)
This protocol is adapted from a general procedure for the synthesis of similar pyrazole derivatives and optimized to minimize azine formation by using acidic catalysis.[2][3]
Materials:
-
This compound
-
Ethyl 2,4-dioxo-4-arylbutanoate (1,3-dicarbonyl compound)
-
Ethanol (absolute)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ethyl 2,4-dioxo-4-arylbutanoate (1.0 eq) in absolute ethanol (10 mL per mmol of dicarbonyl).
-
To this solution, add this compound (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the formation of the product spot should be observed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ethyl 5-aryl-1-(3-ethoxycarbonylphenyl)-1H-pyrazole-3-carboxylate.
Protocol 2: Two-Step Synthesis via Hydrazone Isolation to Eliminate Azine Formation
This two-step protocol is designed to completely avoid the formation of the symmetrical azine byproduct by isolating the hydrazone intermediate before cyclization. This method is particularly useful when working with sensitive substrates or when the one-pot method still yields significant impurities.[4][5]
Step 1: Synthesis and Isolation of the Hydrazone Intermediate
-
Dissolve the ethyl 2,4-dioxo-4-arylbutanoate (1.0 eq) in ethanol at room temperature.
-
Slowly add a solution of this compound (1.0 eq) in ethanol to the dicarbonyl solution while stirring.
-
Add a catalytic amount of glacial acetic acid (1-2 drops) to facilitate the reaction.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the hydrazone by TLC.
-
Once the reaction is complete, the hydrazone may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid hydrazone by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization to the Pyrazole
-
Suspend the isolated hydrazone in a suitable solvent such as ethanol or glacial acetic acid.
-
Heat the mixture to reflux for 2-4 hours to induce cyclization and dehydration.
-
Monitor the conversion of the hydrazone to the pyrazole by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Work-up the reaction as described in Protocol 1 (steps 8-10) to isolate and purify the final pyrazole product.
Reaction Pathways Diagram
Caption: Competing reaction pathways for pyrazole and azine formation.
References
- 1. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability of Hydrazone Products from Ethyl 3-hydrazinylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with hydrazone products derived from Ethyl 3-hydrazinylbenzoate. Hydrazones are valuable compounds in medicinal chemistry, but their inherent instability can present experimental challenges. This guide offers practical solutions to common problems encountered during their synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: My hydrazone product from this compound appears to be degrading over time, even when stored. What is the likely cause?
A1: The most common cause of degradation for hydrazone products is hydrolysis. The C=N bond of the hydrazone is susceptible to cleavage by water, which reverts the compound back to its original starting materials: this compound and the corresponding aldehyde or ketone.[1][2][3] This reaction is often catalyzed by acidic or basic conditions.[3][4] To minimize degradation, ensure your product is thoroughly dried and stored in a desiccated, inert atmosphere.
Q2: I'm observing a low yield in my hydrazone synthesis reaction. What are the potential reasons?
A2: Low yields can stem from several factors. The reaction to form hydrazones is an equilibrium process, and the presence of water can shift the equilibrium back towards the starting materials. Incomplete reactions are also a common issue.[5] Additionally, the choice of catalyst and reaction conditions such as temperature and pH are crucial for optimal yield.[5] Sub-optimal conditions can lead to side reactions or product degradation during the synthesis itself.
Q3: My purified hydrazone is an oil and is difficult to handle. Is this normal, and how can I solidify it?
A3: It is not uncommon for hydrazone products to be oily or waxy, which can make purification and handling challenging.[5][6] To induce solidification, you can try trituration with a non-polar solvent like n-hexane in a cold environment.[6] Crystallization from a suitable solvent or solvent mixture is another effective method.[6] Experimenting with different solvents is often necessary to find the optimal conditions for your specific product.
Q4: Are there general strategies to improve the stability of my hydrazone product?
A4: Yes, the stability of a hydrazone can be influenced by its chemical structure. Hydrazones derived from aromatic aldehydes and ketones tend to be more stable than those from aliphatic carbonyls due to electronic conjugation.[7] If your application allows, consider using an aromatic aldehyde or ketone in your synthesis to enhance the stability of the final product.
Troubleshooting Guide
Problem 1: Product Decomposition During Chromatographic Purification
Q: I'm trying to purify my hydrazone product using silica gel chromatography, but it seems to be decomposing on the column. What can I do?
A: Silica gel is inherently acidic and can catalyze the hydrolysis of sensitive hydrazones.[8] To prevent decomposition, you can try the following:
-
Base-Treated Silica: Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-polar tertiary amine, such as triethylamine (e.g., 1% triethylamine in your eluent).[8]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like basic alumina.[8]
-
Reverse-Phase Chromatography: If your compound is suitable, reverse-phase chromatography (e.g., C18) can be a good alternative as it avoids the acidity of silica.
-
Non-Chromatographic Purification: If possible, try to purify your product by recrystallization or trituration to avoid chromatography altogether.[6]
Problem 2: Reaction Fails to Go to Completion
Q: My reaction to form the hydrazone seems to stall, and I'm left with a mixture of starting materials and product. How can I drive the reaction to completion?
A: To drive the equilibrium towards the hydrazone product, you need to effectively remove the water that is formed during the reaction. Here are some strategies:
-
Dehydrating Agents: Add a dehydrating agent to the reaction mixture, such as anhydrous magnesium sulfate or molecular sieves.
-
Azeotropic Removal of Water: If your solvent forms an azeotrope with water (e.g., toluene or benzene), you can use a Dean-Stark apparatus to continuously remove water as it is formed.
-
Catalyst Optimization: The rate of hydrazone formation is pH-dependent, with a slightly acidic pH often being optimal.[5] You can screen different acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) to find the most effective one for your substrates.
Problem 3: Inconsistent Results in Biological Assays
Q: I'm getting inconsistent results when testing my hydrazone product in biological assays. Could this be related to instability?
A: Yes, the instability of hydrazones in biological media is a known issue and can lead to variable results.[9][10] Here's what to consider:
-
Hydrolysis in Media: Aqueous assay buffers, especially if slightly acidic, can cause your hydrazone to hydrolyze.[11] This would mean you are testing the starting materials rather than your intended compound.
-
Plasma Stability: Hydrazones can degrade rapidly in plasma due to enzymatic activity and reactions with plasma proteins and other small molecules.[9][10]
-
Stock Solution Stability: Prepare fresh stock solutions of your hydrazone in a suitable dry, aprotic solvent (e.g., DMSO) immediately before use. Avoid long-term storage of solutions.
To address this, you should perform stability studies of your compound in the specific assay buffer and media you are using.
Data Presentation
Table 1: Relative Stability of Hydrazone Types
| Hydrazone Type | Carbonyl Precursor | Relative Stability | Rationale |
| Aromatic Hydrazone | Aromatic Aldehyde/Ketone | More Stable | Conjugation of the C=N bond with the aromatic ring delocalizes electron density, strengthening the bond.[7] |
| Aliphatic Hydrazone | Aliphatic Aldehyde/Ketone | Less Stable | Lacks the extended conjugation, making the C=N bond more susceptible to nucleophilic attack and hydrolysis.[7] |
| Acylhydrazone | Acyl Halide/Anhydride | Generally Stable | The electron-withdrawing acyl group can influence stability. |
Experimental Protocols
Protocol 1: General Synthesis of a Hydrazone from this compound
-
Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).
-
Carbonyl Addition: Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Catalyst Addition: Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane mixture) or by column chromatography using neutralized silica gel.
-
Drying and Storage: Thoroughly dry the purified product under vacuum and store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.
Protocol 2: Stability Testing of a Hydrazone Product
-
Solution Preparation: Prepare a stock solution of the purified hydrazone in a suitable solvent (e.g., acetonitrile or DMSO).
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 4, pH 7.4, pH 9).
-
Incubation: Add a small aliquot of the hydrazone stock solution to each buffer to a final concentration suitable for analysis. Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.
-
Analysis: Immediately analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
-
Data Analysis: Quantify the amount of the parent hydrazone remaining at each time point and plot the degradation profile to determine the stability at different pH values.
Visualizations
Caption: Experimental workflow for the synthesis and purification of hydrazones.
Caption: Primary degradation pathway of hydrazones via hydrolysis.
Caption: Troubleshooting decision tree for hydrazone synthesis and stability.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmrt.in [ijmrt.in]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl 3-hydrazinylbenzoate Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-hydrazinylbenzoate. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis, particularly focusing on overcoming low reaction conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion rates when using this compound?
Low conversion rates can stem from several factors, including:
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH can significantly impact reaction efficiency.
-
Reagent Quality and Stoichiometry: The purity of this compound and other reactants is crucial. Incorrect molar ratios can also lead to incomplete reactions.
-
Side Reactions: The presence of the hydrazine functional group can lead to unwanted side reactions, such as the formation of azines.[1]
-
Product Inhibition: In some cases, the product of the reaction may inhibit the catalyst or starting materials, slowing down the conversion.
-
Hydrolysis: The ester group in this compound can be susceptible to hydrolysis under certain pH conditions.[1]
Q2: How can I minimize the formation of azine byproducts?
Azine formation occurs when the initially formed hydrazone reacts with another molecule of the carbonyl compound.[1] To minimize this side reaction:
-
Use a slight excess of this compound (e.g., 1.1-1.2 equivalents) relative to the carbonyl compound.[1]
-
Add the carbonyl compound slowly to the solution of this compound to maintain a low concentration of the carbonyl reactant.[1]
Q3: What are the ideal storage conditions for this compound to ensure its stability?
To maintain the quality and reactivity of this compound, it should be stored in a cool, dry place, protected from light and air. Hydrazine derivatives can be susceptible to oxidation.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.
Troubleshooting Guides
Issue 1: Low Yield in Hydrazone Formation Reactions
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound and/or the carbonyl starting material.
-
The isolated yield of the desired hydrazone product is lower than expected.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reaction time and continue to monitor by TLC or LC-MS until the starting materials are consumed.[2] - A mild acid catalyst, such as a few drops of acetic acid, can be added to accelerate the reaction.[1] - Increase the reaction temperature, but be cautious of potential side reactions. |
| Suboptimal pH | - Adjust the pH of the reaction mixture to a slightly acidic range (pH 4-6), as hydrazone formation is often acid-catalyzed.[1] Avoid strongly acidic conditions which can lead to hydrolysis.[1] |
| Steric Hindrance | - If either the carbonyl compound or the hydrazine is sterically hindered, a higher reaction temperature and longer reaction time may be necessary. - Consider using a more active catalyst. |
| Formation of Azine Byproduct | - Use a slight excess (1.1-1.2 equivalents) of this compound.[1] - Add the carbonyl compound dropwise to the reaction mixture containing this compound.[1] |
Troubleshooting Workflow for Low Hydrazone Yield
Caption: A decision-making flowchart for troubleshooting low yields in hydrazone synthesis.
Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly
Symptoms:
-
No discernible product formation is observed by TLC or LC-MS after a reasonable amount of time.
-
The reaction mixture remains unchanged.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Reagent Quality | - Verify the purity of this compound and other reagents. Impurities can inhibit the reaction. - If the reagent is old, consider using a freshly opened bottle or repurifying the existing stock. |
| Insufficient Activation | - For reactions requiring activation (e.g., formation of an amide bond), ensure the activating agent is added correctly and is of good quality. - Check the reaction temperature; some reactions require an initial input of heat to overcome the activation energy. |
| Incorrect Solvent | - The solvent may not be suitable for the reaction. Ensure the reactants are soluble in the chosen solvent at the reaction temperature. - Consider switching to a different solvent with a higher boiling point if a higher temperature is needed. |
Logical Flow for a Non-Initiating Reaction
Caption: A logical diagram illustrating the steps to diagnose a non-initiating reaction.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic route.[3]
Materials:
-
Ethyl 3-aminobenzoate
-
Sodium nitrite (NaNO₂)
-
6N Hydrochloric acid (HCl)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
30% Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
Procedure:
-
A suspension of ethyl 3-aminobenzoate (20.0 mmol) in 6N HCl (30 mL) is cooled in an ice bath.
-
A solution of NaNO₂ (22.0 mmol) in H₂O (10 mL) is added dropwise to the stirred suspension over 10 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0 °C.
-
A suspension of SnCl₂·2H₂O (40.0 mmol) in 6N HCl (30 mL) is then added slowly to the reaction mixture.
-
The resulting suspension is stirred at 0 °C for 2 hours.
-
The pH of the mixture is adjusted to 9-10 using a 30% NaOH solution.
-
The mixture is extracted with EtOAc (2 x 300 mL).
-
The combined organic layers are filtered, and the solvent is removed under reduced pressure to yield the product.
Expected Yield: Approximately 91.7%[3]
Experimental Workflow for this compound Synthesis
Caption: A flowchart outlining the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Pyrazole Synthesis: Ethyl 3-Hydrazinylbenzoate vs. Phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
The pyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. The Knorr pyrazole synthesis, a classical and versatile method, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The choice of the hydrazine reactant is critical as it directly influences the reaction's efficiency, regioselectivity, and the physicochemical properties of the resulting pyrazole. This guide provides an objective comparison of two key hydrazines in pyrazole synthesis: the widely used phenylhydrazine and the functionalized analog, ethyl 3-hydrazinylbenzoate.
Performance Comparison
The selection between phenylhydrazine and this compound hinges on the desired characteristics of the final pyrazole product. Phenylhydrazine is a cost-effective and highly reactive reagent that generally provides high yields in pyrazole synthesis.[1] However, the introduction of an electron-withdrawing ester group in the meta-position, as in this compound, can significantly impact the reaction dynamics and the properties of the synthesized pyrazole.
The electron-withdrawing nature of the ethyl ester group in this compound reduces the nucleophilicity of the hydrazine moiety compared to phenylhydrazine. This can influence the reaction rate and may require modified reaction conditions to achieve optimal yields. Furthermore, the presence of the ester functionality opens avenues for post-synthesis modifications, allowing for the introduction of further diversity into the pyrazole scaffold, a valuable feature in drug discovery and development.
Table 1: Quantitative Comparison of Phenylhydrazine and a Substituted Hydrazine in Pyrazole Synthesis
| Hydrazine | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO | Not specified | 95% | [2] |
| Phenylhydrazine | 2-(trifluoromethyl)-1,3-diketone | Ethanol | Reflux | 63% | [3] |
| Phenylhydrazine | 1,3-Diketones | N,N-dimethylacetamide | Room Temperature | 59-98% | [4] |
| Phenylhydrazine | α,β-Unsaturated Ketone (Chalcone) | Acetic acid, Iodine | Not specified | 70% | |
| Hydrazine hydrate | Ethyl 2,4-dioxo-4-phenylbutanoate | Glacial acetic acid | 80-90°C, 4-5 hrs | 72% | [5][6] |
Note: Direct comparative studies under identical conditions for this compound are limited in the available literature. The data for hydrazine hydrate with a similar dicarbonyl substrate is included to provide a relevant benchmark for a functionalized pyrazole synthesis.
Regioselectivity
A critical consideration in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds is regioselectivity. The reaction can potentially yield two regioisomeric products. The electronic properties of the substituents on both the hydrazine and the dicarbonyl compound play a crucial role in determining the outcome.
The electron-withdrawing ester group on this compound is expected to influence the regioselectivity of the condensation reaction. Generally, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. The presence of an electron-withdrawing group on the phenylhydrazine ring can alter the relative nucleophilicity of the two nitrogen atoms, thereby influencing the isomeric ratio of the products.[7] In some cases, the use of specific solvents, such as fluorinated alcohols, has been shown to dramatically increase the regioselectivity in pyrazole formation.[8]
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and optimization. Below are representative protocols for pyrazole synthesis using phenylhydrazine and a general method adaptable for substituted hydrazines like this compound.
Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one from Phenylhydrazine and Ethyl Acetoacetate
This procedure is a classic example of the Knorr pyrazole synthesis.
-
Materials: Phenylhydrazine, Ethyl acetoacetate, Ethanol, Diethyl ether.
-
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Add ethyl acetoacetate (1 equivalent) to the solution.
-
Heat the reaction mixture under reflux for 4 hours.
-
After cooling the mixture to room temperature, add diethyl ether to precipitate the solid product.
-
Filter the solid, wash with a small amount of cold diethyl ether, and dry to obtain the pyrazolone product.[1]
-
Protocol 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates from a Hydrazine and a 1,3-Dioxoester
This protocol can be adapted for this compound by substituting it for hydrazine hydrate.
-
Materials: Substituted ethyl 2,4-dioxobutanoate, Hydrazine hydrate (or this compound), Glacial acetic acid, Ethanol.
-
Procedure:
-
Prepare a suspension of the substituted ethyl 2,4-dioxobutanoate (1 equivalent) in glacial acetic acid.
-
Slowly add hydrazine hydrate (or this compound) (1.2 equivalents) to the suspension.
-
Heat the reaction mixture at 80-90°C for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[5][6]
-
Reaction Mechanisms and Logical Relationships
The Knorr pyrazole synthesis proceeds through a well-established mechanism involving condensation and cyclization. The following diagrams illustrate the general reaction pathway and the factors influencing the choice between phenylhydrazine and this compound.
Caption: General workflow of the Knorr pyrazole synthesis.
Caption: Decision factors for choosing the hydrazine reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Alternative reagents to Ethyl 3-hydrazinylbenzoate for synthesizing functionalized hydrazones
For researchers and professionals in drug development, the synthesis of functionalized hydrazones is a critical step in creating novel therapeutic agents. While Ethyl 3-hydrazinylbenzoate serves as a valuable reagent, a diverse array of alternatives offers unique advantages in terms of reactivity, yield, and the introduction of varied functional groups. This guide provides an objective comparison of key alternative reagents, supported by experimental data, to aid in the selection of the optimal building block for your synthetic strategy.
Comparison of Alternative Hydrazine Reagents
The selection of a hydrazine reagent significantly impacts the physicochemical and pharmacological properties of the resulting hydrazone. The following table summarizes the performance of several common alternatives to this compound in the synthesis of hydrazones, a class of compounds known for their wide range of biological activities.[1]
| Reagent Class | Specific Reagent | Representative Reaction | Typical Reaction Conditions | Typical Yield (%) | Advantages & Disadvantages |
| Aryl Hydrazines | Phenylhydrazine | Benzaldehyde + Phenylhydrazine | Glacial Acetic Acid, Reflux, 1-16 hrs | 70-92%[2][3] | Advantages: Readily available, well-established reactivity. Disadvantages: Can be toxic, resulting hydrazones may have limited functional diversity. |
| 2,4-Dinitrophenylhydrazine (DNPH) | Acetone + DNPH | Ethanol, H₂SO₄ or HCl catalyst, Warming | 60-85%[1][4] | Advantages: Forms highly crystalline, brightly colored derivatives (Brady's test), useful for characterization. Disadvantages: Electron-withdrawing groups reduce nucleophilicity, potentially requiring harsher conditions. | |
| Acyl/Aroyl Hydrazides | Isonicotinic Hydrazide | Substituted Benzaldehyde + Isoniazid | Ethanol, Reflux, 2.5-3 hrs | Excellent (>90%)[5] | Advantages: Introduces a biocompatible pyridine ring, often leads to high yields, derivatives show diverse biological activities. Disadvantages: Reactivity can be influenced by the aromatic aldehyde substituent. |
| Benzoyl Hydrazide | l-menthone + Benzoyl Hydrazide | Methanol, Glacial Acetic Acid (cat.), Reflux, 4 hrs | Good to Excellent | Advantages: Allows introduction of a benzoyl moiety, useful for creating diverse libraries. Disadvantages: May require acid catalysis and elevated temperatures. | |
| Sulfonyl Hydrazides | p-Toluenesulfonylhydrazide (Tosylhydrazide) | Substituted Cyclopentanone + Tosylhydrazide | Ethanol, Heat | 46-95%[6][7] | Advantages: Tosylhydrazones are stable and serve as key intermediates in reactions like the Shapiro and Bamford-Stevens reactions. Disadvantages: Yields can be variable depending on the steric hindrance of the carbonyl compound. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of functionalized hydrazones using common alternative reagents.
Protocol 1: Synthesis of a Hydrazone using 2,4-Dinitrophenylhydrazine (DNPH)
This procedure details the classic condensation reaction to form a 2,4-dinitrophenylhydrazone derivative of a ketone.[8]
-
Reagent Preparation (Brady's Reagent): In a 125-mL Erlenmeyer flask, combine 3 grams of 2,4-dinitrophenylhydrazine, 20 mL of water, and 70 mL of 95% ethanol. Carefully add 10 mL of concentrated sulfuric acid and stir until the DNPH is dissolved.
-
Hydrazone Formation: Dissolve approximately 0.5 g of the ketone (e.g., acetone) in 20 mL of 95% ethanol in a separate flask.[1]
-
Add the warm DNPH reagent solution to the ketone solution. A precipitate should form immediately.
-
Allow the mixture to stand at room temperature to complete the reaction, then cool in an ice bath to maximize precipitation.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crystals with a small amount of cold 95% ethanol to remove any unreacted starting materials and dry the purified product.
Protocol 2: Synthesis of a Hydrazone using Isonicotinic Hydrazide (Isoniazid)
This protocol describes the synthesis of a hydrazone from an aromatic aldehyde and isonicotinic hydrazide.[5]
-
Reaction Setup: In a round-bottom flask, dissolve 5 mmol of the desired aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) and 5 mmol of isonicotinic hydrazide in 30 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.
-
Reaction: Heat the mixture under reflux for 2.5 to 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion of the reaction, cool the mixture to room temperature. The hydrazone product will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Purification: Wash the solid product with cold distilled water and then with a 30% ethyl acetate in hexane mixture to afford the purified hydrazone.
Protocol 3: Synthesis of a Tosylhydrazone using p-Toluenesulfonylhydrazide
This method outlines the preparation of a tosylhydrazone from an aldehyde.[9]
-
Reaction Setup: In a 100-mL Erlenmeyer flask, dissolve 10.0 g (0.0537 mol) of p-toluenesulfonylhydrazide in 60 mL of methanol by gently warming the mixture.
-
Addition: To this solution, add 5.70 g (0.0537 mol) of benzaldehyde. An exothermic reaction will occur, and the hydrazide will fully dissolve.
-
Crystallization: Within a few minutes, the tosylhydrazone product will begin to crystallize.
-
Isolation: After 15 minutes, cool the reaction mixture in an ice bath to complete the crystallization process.
-
Collect the product on a Büchner funnel, wash with a small volume of cold methanol, and dry under vacuum. The product is often pure enough for subsequent use without further purification.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex processes in chemical synthesis and pharmacology.
Caption: General experimental workflow for hydrazone synthesis.
Many functionalized hydrazones are developed as inhibitors of critical cellular signaling pathways implicated in diseases like cancer. The PI3K/Akt/mTOR pathway, which regulates cell proliferation and survival, is a prominent target.[10][11] Aberrant activation of this pathway is a hallmark of many cancers.[12]
Caption: The PI3K/Akt/mTOR signaling pathway and a point of inhibition.
References
- 1. ajpamc.com [ajpamc.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Pyrazoles: Exploring Derivatives from Various Hydrazine Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the biological activities of pyrazole derivatives synthesized from different hydrazine precursors. While a direct comparative study on pyrazoles derived from Ethyl 3-hydrazinylbenzoate versus other hydrazines is not extensively available in the current literature, this document provides a comprehensive overview of the known biological activities of pyrazoles synthesized from commonly used hydrazines, such as hydrazine hydrate and phenylhydrazine. This information serves as a valuable benchmark for researchers investigating novel pyrazole compounds.
Executive Summary
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The biological profile of these compounds is significantly influenced by the nature of the substituents on the pyrazole ring, which are in turn determined by the choice of hydrazine precursor and other reactants. This guide synthesizes available data to facilitate a comparative understanding and guide future research in the development of potent pyrazole-based therapeutic agents.
Data Presentation: Comparative Biological Activities
The following tables summarize the biological activities of pyrazole derivatives synthesized from different hydrazine precursors. It is important to note the absence of specific data for pyrazoles directly derived from this compound in the reviewed literature.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Hydrazine Precursor | Derivative Class | Test Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference Compound | Source |
| Hydrazine Hydrate | 1,3,5-trisubstituted pyrazoles | S. aureus, B. subtilis, E. coli, P. aeruginosa | Zone of Inhibition: 12-22 mm | Ciprofloxacin | [1] |
| Phenylhydrazine | Thiazolyl-pyrazoline derivatives | S. aureus, E. coli | MIC: 6.25-12.5 µg/mL | Streptomycin | [2] |
| Thiosemicarbazide | Pyrazoline-1-thiocarboxamides | Gram-positive and Gram-negative bacteria, Fungi | Moderate activity | - | [3] |
| Isonicotinic acid hydrazide | Isonicotinoyl pyrazolines | Gram-positive and Gram-negative bacteria, Fungi | Moderate activity | - | [3] |
Table 2: Anticancer Activity of Pyrazole Derivatives
| Hydrazine Precursor | Derivative Class | Cancer Cell Line(s) | Activity Metric (e.g., IC50) | Reference Compound | Source |
| Hydrazine Hydrate | Benzofuro[3,2-c]pyrazole derivatives | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | IC50: 5.8-9.8 µM | - | [2] |
| Phenylhydrazine | 3,5-diaryl-pyrazole derivatives | PC3, DU145 (Prostate) | IC50: Lower than reference for some derivatives | - | [4] |
| Substituted Hydrazines | 1-Aryl-1H-pyrazole-fused curcumin analogues | MDA-MB-231 (Breast), HepG2 (Liver) | IC50: 2.43–7.84 µM (MDA-MB-231), 4.98–14.65 µM (HepG2) | Paclitaxel | [5] |
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives
| Hydrazine Precursor | Derivative Class | Assay | Activity Metric (e.g., % Inhibition, IC50) | Reference Compound | Source |
| Hydrazine Hydrate | 4,5-dihydropyrazole derivatives | Carrageenan-induced paw edema | Significant inhibition | - | [6] |
| Phenylhydrazine | Pyrazole-hydrazone derivatives | COX-2 Inhibition | IC50: 0.58 µM (for a specific derivative) | Celecoxib | [7] |
| Hydrazine Hydrate | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate | Carrageenan-induced paw edema | Significant inhibition for some derivatives | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols frequently cited in the study of pyrazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The pyrazole derivatives are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.
-
Compound Administration: The test pyrazole derivatives or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and a relevant signaling pathway.
Caption: Workflow for Antimicrobial Screening using Broth Microdilution.
Caption: Workflow for In Vitro Cytotoxicity MTT Assay.
Caption: COX Pathway in Inflammation and Site of Pyrazole Action.
Conclusion
This guide provides a comparative overview of the biological activities of pyrazole derivatives based on their hydrazine precursors. While there is a notable gap in the literature regarding pyrazoles specifically derived from this compound, the presented data on derivatives from other hydrazines offers a solid foundation for comparison and hypothesis generation. The provided experimental protocols and pathway diagrams are intended to support researchers in the design and execution of their studies. Further investigation into the synthesis and biological evaluation of pyrazoles from a wider variety of hydrazine precursors, including this compound, is warranted to expand the structure-activity relationship knowledge base and uncover novel therapeutic candidates.
References
- 1. Synthesis of pyrazole derivatives and their antimicrobial activities [wisdomlib.org]
- 2. srrjournals.com [srrjournals.com]
- 3. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of Ethyl 3-hydrazinylbenzoate Derivatives
For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structures is a cornerstone of innovation. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of Ethyl 3-hydrazinylbenzoate and its derivatives, primarily focusing on Schiff bases. We present a comparative analysis of spectroscopic data, detailed experimental protocols, and visual workflows to aid in the unambiguous confirmation of these compounds.
This compound serves as a versatile building block in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The formation of hydrazones (Schiff bases) through the condensation of the hydrazinyl group with various aldehydes introduces significant structural diversity. The confirmation of these structures relies on a synergistic application of modern spectroscopic methods.
Comparative Spectroscopic Data Analysis
The structural confirmation of this compound derivatives is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the expected spectroscopic data for the parent compound and a representative Schiff base derivative, Ethyl 3-(2-benzylidenehydrazinyl)benzoate.
Table 1: Comparative ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Assignment | This compound (Predicted) | Ethyl 3-(2-benzylidenehydrazinyl)benzoate Derivative[1] | Key Observations |
| -CH₃ (ethyl) | ~1.3 ppm (t, 3H) | 1.17 ppm (t, 3H, J = 6.6 Hz) | Minimal change in the ethyl ester protons. |
| -CH₂- (ethyl) | ~4.3 ppm (q, 2H) | 4.09 ppm (q, 2H, J = 6.6 Hz) | Minimal change in the ethyl ester protons. |
| Aromatic-H | 7.0-7.8 ppm (m, 4H) | 7.41–7.71 ppm (m, 5H, ArH) | Increased number of aromatic protons due to the benzylidene group. |
| -NH-NH₂ | ~4.5 ppm (br s, 2H), ~8.5 ppm (br s, 1H) | - | Disappearance of NH₂ protons. |
| -N=CH- | - | 7.96 ppm (s, 1H) | Appearance of the characteristic imine proton signal. |
| -NH-N= | - | 11.58 ppm (s, 1H, D₂O exch.) | Appearance of the NH proton of the hydrazone linkage. |
Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Assignment | This compound (Predicted) | Ethyl 3-(2-benzylidenehydrazinyl)benzoate Derivative[1] | Key Observations |
| -CH₃ (ethyl) | ~14.5 ppm | 14.6 ppm | No significant change. |
| -CH₂- (ethyl) | ~61.0 ppm | 61.0 ppm | No significant change. |
| Aromatic-C | ~115-150 ppm | 127.3, 129.2, 129.3, 129.8, 134.6 ppm | Additional aromatic carbon signals from the benzylidene moiety. |
| -C=O (ester) | ~166.0 ppm | 168.3 ppm | Slight downfield shift upon hydrazone formation. |
| -N=CH- | - | 143.7 ppm | Appearance of the imine carbon signal. |
Table 3: Comparative IR and Mass Spectrometry Data
| Technique | This compound (Predicted) | Ethyl 3-(2-benzylidenehydrazinyl)benzoate Derivative[1] | Key Observations |
| IR (cm⁻¹) | ~3300-3400 (N-H str, NH₂), ~1700 (C=O str) | ~3292 (N-H str), ~1735 (C=O str, ester), ~1682 (C=O str, amide character), ~1600 (C=N str) | Disappearance of one N-H stretching band and appearance of a C=N stretching band. |
| Mass Spec (m/z) | Expected [M+H]⁺ at 181.09 | [M+Na]⁺ at 257.1 | Confirms the molecular weight of the formed Schiff base. |
Experimental Protocols
Detailed and consistent experimental procedures are critical for reproducible and reliable spectroscopic data.
Synthesis of Ethyl 3-(2-benzylidenehydrazinyl)benzoate (A Representative Schiff Base)
A solution of this compound (1 mmol) in ethanol (10 mL) is treated with benzaldehyde (1 mmol). A few drops of glacial acetic acid are added as a catalyst. The mixture is then refluxed for 2-4 hours and the reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum. The crude product is then recrystallized from a suitable solvent like ethanol to afford the pure Schiff base.
Spectroscopic Characterization
-
¹H and ¹³C NMR Spectroscopy: NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets. The spectral data is recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode.
Alternative Structural Confirmation Methods
While NMR, IR, and MS are the primary tools, other techniques can provide complementary information:
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive three-dimensional structural evidence.
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are invaluable for complex derivatives, helping to establish connectivity between protons and carbons and confirming assignments.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict NMR and IR spectra, which can then be compared with experimental data to support structural assignments.
Visualizing the Workflow and Logic
To further clarify the process of structural confirmation, the following diagrams illustrate the experimental workflow and the logical steps involved in data interpretation.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound derivatives.
Caption: Logical decision flow for interpreting spectroscopic data to confirm the structure of Schiff base derivatives.
References
Navigating the Structural Landscape of Ethyl 3-hydrazinylbenzoate Derivatives: A Comparative Guide to Novel Crystalline Compounds
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of novel compounds is paramount for rational drug design and predicting molecular interactions. While direct X-ray crystallographic studies of novel compounds synthesized specifically from Ethyl 3-hydrazinylbenzoate are not extensively available in published literature, this guide provides a comparative analysis of structurally related compounds. By examining the crystallographic data of a representative hydrazone and a pyrazolone, both featuring the core ethyl benzoate moiety, we can infer the structural possibilities and key comparative metrics for derivatives of this compound.
This guide presents a hypothetical comparative study of two classes of compounds that can be readily synthesized from this compound: Schiff bases (hydrazones) and pyrazolones. The data presented is based on closely related structures found in existing crystallographic databases, serving as a valuable proxy for researchers venturing into the synthesis and characterization of new chemical entities from this versatile starting material.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for a representative hydrazone and a pyrazolone, each containing an ethyl benzoate functional group. These examples have been chosen to illustrate the distinct structural features that arise from different synthetic pathways originating from a hydrazine precursor.
| Parameter | Representative Hydrazone Derivative | Representative Pyrazolone Derivative |
| Compound Name | Ethyl 4-[(4-hydroxy-3-methoxy-5-nitrobenzylidene)amino]benzoate | Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate |
| Chemical Formula | C₁₇H₁₆N₂O₆ | C₁₄H₁₇N₃O₅S |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.339(3) | 12.592(3) |
| b (Å) | 14.509(4) | 7.957(2) |
| c (Å) | 11.205(3) | 16.294(4) |
| α (°) | 90 | 90 |
| β (°) | 107.13(3) | 109.12(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1605.3(8) | 1542.4(6) |
| Z | 4 | 4 |
| Key Bond Lengths (Å) | C=N: 1.267(3) | C=O (ring): 1.700, C=O (ester): 1.752 |
| Key Bond Angles (°) | C-N=C: 117.2(2) | N-N-C (ring): ~110-112 |
| Dihedral Angle (°) | Benzene rings: 31.90(12) | Pyrazole ring and Tosyl group: ~90 |
| Hydrogen Bonding | Intramolecular O-H···O | Intermolecular N-H···O and C-H···O |
Note: The data for the representative hydrazone is based on ethyl (E)-4-[(4-hydroxy-3-methoxy-5-nitrobenzylidene)amino]benzoate[1]. The data for the representative pyrazolone is based on ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. These serve as illustrative examples.
Experimental Protocols
Detailed methodologies for the synthesis of these classes of compounds are crucial for reproducibility and further derivatization.
Synthesis of Hydrazone Derivatives (Schiff Bases)
The synthesis of hydrazones from this compound is typically a straightforward condensation reaction.
General Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution upon cooling.
-
The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization to obtain crystals suitable for X-ray diffraction.
Synthesis of Pyrazolone Derivatives
Pyrazolones can be synthesized from hydrazines through cyclocondensation reactions with β-ketoesters.
General Procedure:
-
Combine this compound (1 equivalent) and a β-ketoester (e.g., ethyl acetoacetate) (1 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid.
-
The reaction mixture is typically heated under reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization from an appropriate solvent system to yield crystalline material.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the generalized synthetic pathways and a typical experimental workflow for X-ray crystallography.
Caption: Generalized synthetic pathways for hydrazone and pyrazolone derivatives.
Caption: A typical experimental workflow for X-ray crystallography.
References
Comparative Anticancer Activity of Hydrazinobenzoate Isomers: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of hydrazinobenzoate isomers. The available scientific literature extensively covers the para-isomer (4-hydrazinobenzoic acid) and its derivatives, demonstrating a promising landscape for further drug development. In contrast, research on the ortho- and meta-isomers is significantly less developed, with a notable absence of direct comparative studies. This guide summarizes the existing experimental data, providing a framework for understanding the current state of research and identifying critical knowledge gaps.
Data on Anticancer Activity
The primary focus of existing research has been on derivatives of 4-hydrazinobenzoic acid (para-hydrazinobenzoate), with numerous studies evaluating their cytotoxic effects against various cancer cell lines. Data for ortho- and meta-isomers is sparse, preventing a direct, robust comparison of the parent compounds. The following tables summarize the available quantitative data for derivatives of the para- and ortho-isomers.
Para-Hydrazinobenzoate Derivatives: Summary of In Vitro Cytotoxicity
A study by Al-Salahi et al. synthesized and evaluated a series of thirteen 4-hydrazinobenzoic acid derivatives for their in vitro cytotoxic activity against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. The results, presented in terms of IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized below. Doxorubicin, a standard chemotherapy agent, was used as a reference drug.
| Compound/Derivative | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | Notes |
| Derivative 6 | 21.3 ± 4.1 | - | Exhibited potent inhibitory effects.[1] |
| Derivative 7 | - | 28.3 ± 5.1 | Showed potent inhibitory effects and induced apoptosis in MCF-7 cells.[1] |
| Derivative 9 | - | - | Demonstrated potent inhibitory effects.[1] |
| Derivative 10 | - | - | Induced apoptosis in MCF-7 cells.[1] |
| Doxorubicin | 22.6 ± 3.9 | 19.7 ± 3.1 | Reference drug.[1] |
Note: Specific IC50 values for all active compounds against both cell lines were not detailed in the abstract.
Ortho-Hydrazinobenzoate Related Compounds: Summary of In Vitro Cytotoxicity
Direct studies on the anticancer activity of ortho-hydrazinobenzoate isomers are limited. However, research on structurally related compounds, such as metal complexes of 2-hydrazinobenzothiazole, provides some insight into the potential of ortho-substituted hydrazino compounds. A study investigated the anticancer activity of five new metal complexes of 2-hydrazinobenzothiazole against various cancer cell lines.
| Compound/Complex (Metal) | EAC IC50 (µg/mL) | HepG2 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) | HCT-116 IC50 (µg/mL) |
| Complex 1 (VO) | 9.63 | - | - | - |
| Complex 2 (Ru) | 5.49 | 16.2 | - | - |
| Complex 3 (Pd) | - | 16.2 | - | - |
| Complex 4 (Pt) | 11.25 | - | - | - |
| Complex 5 (Ag) | 5.15 | 9.9 | 13.1 | 17.7 |
EAC: Ehrlich Ascites Carcinoma, HepG2: Hepatocellular Carcinoma, MCF-7: Breast Adenocarcinoma, HCT-116: Colorectal Carcinoma.
Meta-Hydrazinobenzoate Derivatives
A comprehensive search of the available scientific literature did not yield specific studies detailing the anticancer activity of meta-hydrazinobenzoate isomers or their derivatives. This represents a significant gap in the current understanding of the structure-activity relationship of hydrazinobenzoate isomers.
Experimental Protocols
The most commonly employed method for assessing the in vitro anticancer activity of the studied compounds is the MTT assay.
MTT Assay for Cytotoxicity
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (hydrazinobenzoate derivatives) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of the anticancer activity of hydrazinobenzoate derivatives.
Caption: General experimental workflow for anticancer drug discovery with hydrazinobenzoate derivatives.
Signaling Pathway: Apoptosis
Several studies suggest that the anticancer effect of 4-hydrazinobenzoic acid derivatives is mediated through the induction of apoptosis (programmed cell death).[1] The intrinsic (mitochondrial) pathway is a common mechanism for apoptosis induction.
Caption: Simplified intrinsic apoptosis pathway potentially activated by hydrazinobenzoate derivatives.
Conclusion and Future Directions
The current body of research strongly indicates that derivatives of 4-hydrazinobenzoic acid are a promising class of compounds for the development of novel anticancer agents. Several derivatives have demonstrated potent cytotoxic activity against colon and breast cancer cell lines, with some inducing apoptosis. However, a significant knowledge gap exists regarding the anticancer potential of ortho- and meta-hydrazinobenzoate isomers.
Future research should focus on a systematic synthesis and evaluation of all three hydrazinobenzoate isomers and their derivatives to establish a clear structure-activity relationship. Such studies would be invaluable for the rational design of more potent and selective anticancer drugs based on the hydrazinobenzoate scaffold. Further elucidation of the specific molecular targets and signaling pathways involved in the anticancer activity of these compounds is also crucial for their advancement as therapeutic agents.
References
Unveiling the Antimicrobial Potential of Ethyl 3-Hydrazinylbenzoate Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. This guide provides a comparative evaluation of the antimicrobial spectrum of a series of ethylparaben hydrazide-hydrazone derivatives, which are structurally related to Ethyl 3-hydrazinylbenzoate. The analysis is based on quantitative experimental data, offering a clear comparison of their efficacy against various microbial strains.
This document summarizes the antimicrobial activity of ten synthesized ethylparaben hydrazide-hydrazone compounds (3a-j), presenting their minimum inhibitory concentration (MIC) values against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal species. The objective is to furnish researchers with the necessary data and methodologies to assess the potential of these compounds in the development of new antimicrobial therapies.
Comparative Antimicrobial Activity
The antimicrobial efficacy of the ethylparaben hydrazide-hydrazone derivatives was determined using the microbroth dilution method, a standard procedure for assessing antimicrobial susceptibility. The results, summarized in the table below, reveal a range of activities, with some compounds demonstrating notable potency against specific microorganisms. All compounds exhibited antimicrobial activity with MIC values ranging from 2 to 256 µg/mL[1][2][3].
| Compound | S. aureus (ATCC 29213) | S. aureus (Clinical Isolate) | E. coli (ATCC 25922) | E. coli (Clinical Isolate) | C. albicans (ATCC 10231) | C. albicans (Clinical Isolate) |
| 3a | 128 | 128 | 128 | 128 | 128 | 128 |
| 3b | 128 | 128 | 128 | 128 | 64 | 64 |
| 3c | 128 | 128 | 128 | 128 | 128 | 128 |
| 3d | 256 | 256 | 256 | 256 | 256 | 256 |
| 3e | 128 | 128 | 128 | 128 | 128 | 128 |
| 3f | 128 | 128 | 128 | 128 | 128 | 128 |
| 3g | 2 | 4 | 64 | 64 | 128 | 128 |
| 3h | 128 | 128 | 128 | 128 | 128 | 128 |
| 3i | 128 | 128 | 128 | 128 | 128 | 128 |
| 3j | 256 | 256 | 256 | 256 | 256 | 256 |
| Ampicillin | 2 | 2 | 4 | 4 | - | - |
| Gentamicin | 0.5 | 0.5 | 1 | 1 | - | - |
| Vancomycin | 1 | 1 | - | - | - | - |
| Fluconazole | - | - | - | - | 4 | 4 |
Key Observations:
-
Compound 3g demonstrated the most potent antibacterial activity, particularly against the standard strain of Staphylococcus aureus (ATCC 29213), with a MIC value of 2 µg/mL. This is comparable to the reference antibiotic, ampicillin[1][3]. The presence of a bis-3,5-trifluoromethyl substituent on this compound is suggested to contribute to its enhanced activity against S. aureus[1][3].
-
Compound 3b exhibited the highest antifungal activity, with a MIC value of 64 µg/mL against both the standard and clinical isolate of Candida albicans[1][3].
-
The remaining compounds generally showed moderate antimicrobial activity, with MIC values ranging from 64 to 256 µg/mL[1].
Experimental Protocols
The evaluation of the antimicrobial spectrum of the ethylparaben hydrazide-hydrazone derivatives was conducted following established and standardized methodologies.
Synthesis of Hydrazide-Hydrazone Derivatives
The synthesis of the title compounds involved a two-step process. Initially, ethylparaben was reacted with hydrazine hydrate in ethanol to yield a hydrazide intermediate. Subsequently, this intermediate was reacted with various substituted aldehydes in the presence of glacial acetic acid to produce the final hydrazide-hydrazone derivatives (3a-j)[1].
Antimicrobial Susceptibility Testing: Microbroth Dilution Method
The antimicrobial activity of the synthesized compounds was determined using the microbroth dilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI)[1]. This method allows for the quantitative determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Detailed Steps:
-
Preparation of Compounds: The test compounds were dissolved in 10% dimethyl sulfoxide (DMSO) to a final concentration of 1024 µg/mL[1].
-
Serial Dilutions: Serial dilutions of each compound were prepared in 96-well microplates to achieve a concentration range of 2-512 µg/mL[1]. Cation-adjusted Mueller Hinton Broth was used for bacteria and RPMI-1640 medium for fungi[1].
-
Inoculum Preparation: Suspensions of each test microorganism were prepared to a density equivalent to the 0.5 McFarland standard, resulting in a final inoculum concentration of approximately 10^5 colony-forming units per milliliter (cfu/mL)[1].
-
Inoculation and Incubation: The wells containing the serially diluted compounds were inoculated with the microbial suspensions. The microplates were then incubated at 37°C for 16-20 hours for bacteria and at 35°C for 48 hours for the fungus[1].
-
MIC Determination: Following incubation, the minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound at which no visible microbial growth was observed. The detection was aided by the use of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) dye[1].
-
Controls: Growth controls (microorganisms in broth without any compound) and sterility controls (broth only) were included. The antimicrobial effect of the 10% DMSO solvent was also tested and found to be negligible[1]. Reference antimicrobials (ampicillin, gentamicin, vancomycin for bacteria, and fluconazole for fungi) were tested concurrently[1]. Each experiment was performed in triplicate[1].
Potential Mechanism of Action
While the precise mechanism of action for these specific ethylparaben hydrazide-hydrazone derivatives was not elucidated in the primary study, hydrazide-hydrazone derivatives are known to possess a broad range of biological activities which are often attributed to the presence of the azomethine group (-NH-N=CH-)[4]. This functional group is believed to be crucial for their pharmacological effects, which can include interfering with microbial cell wall synthesis or inhibiting essential enzymes. Further research, such as molecular docking studies, could help to identify the specific cellular targets of these compounds. For instance, some hydrazone derivatives have been shown to target DNA gyrase B, an essential bacterial enzyme[4].
This comparative guide provides a foundational dataset for researchers interested in the antimicrobial properties of this compound derivatives and related compounds. The promising activity of certain derivatives, particularly against clinically relevant pathogens like S. aureus, warrants further investigation into their mechanism of action, toxicity, and potential for therapeutic development.
References
A Comparative Guide to Catalysts for Hydrazone Synthesis from Ethyl 3-hydrazinylbenzoate and Analogous Aryl Hydrazines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of hydrazones through the condensation of aryl hydrazines with carbonyl compounds is a cornerstone reaction in synthetic and medicinal chemistry. Ethyl 3-hydrazinylbenzoate is a valuable building block in this context, leading to intermediates for pharmaceuticals and other functional materials. The efficiency of hydrazone formation is often significantly enhanced by the use of a catalyst.
This guide provides a head-to-head comparison of various catalysts commonly employed for the synthesis of hydrazones from aryl hydrazines, including those analogous to this compound. While direct comparative studies on this compound are limited in publicly available literature, the data presented here is derived from closely related substituted phenylhydrazine reactions, offering valuable insights into catalyst performance. The comparison focuses on key metrics such as reaction yield, time, and conditions, supported by detailed experimental protocols.
Data Presentation: Catalyst Performance in Hydrazone Synthesis
The following table summarizes quantitative data for different catalysts used in the condensation reaction between various substituted aryl hydrazines and carbonyl compounds. This data provides a benchmark for selecting a suitable catalyst for reactions involving this compound.
| Catalyst Type | Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Brønsted Acid | Acetic Acid (catalytic) | Phenylhydrazine + 4-substituted benzaldehydes | Ethanol | Reflux | 2 | ~85% | [1] |
| Brønsted Acid | Acetic Acid (catalytic) | Phenylhydrazine + 2,6-dihydroxyacetophenone | Ethanol | 60 | 10 | Not specified, but reaction completion monitored by TLC | [2] |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | p-Nitrophenylhydrazine + 4-alkoxy-2-hydroxybenzaldehyde | Toluene | Reflux | Not specified | Not specified, products purified by crystallization | [3] |
| "Green" Acid | Citric Acid (0.1 g) | 2-Hydrazinobenzimidazole + Benzaldehyde | Ethanol | Reflux | 5 | 94% | [4] |
| Brønsted Acid | Acetic Acid (catalytic) | 2-Hydrazinobenzimidazole + Benzaldehyde | Ethanol | Reflux | 5 | 85% | [4] |
Note: The yields and reaction conditions are specific to the cited reactions and may vary for the reaction with this compound and other carbonyl partners.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis of hydrazones from an aryl hydrazine, such as this compound, and a carbonyl compound.
Caption: Generalized workflow for catalytic hydrazone synthesis.
Experimental Protocols
The following are detailed experimental methodologies from the cited literature for hydrazone synthesis. These protocols can be adapted for reactions using this compound.
Protocol 1: Acetic Acid Catalyzed Synthesis of Phenylhydrazones [1]
-
Reactants: Phenylhydrazine and the appropriate 4-substituted benzaldehyde derivative.
-
Catalyst: Catalytic quantity of acetic acid.
-
Solvent: Ethanol.
-
Procedure:
-
A mixture of phenylhydrazine, the 4-substituted benzaldehyde, and a catalytic amount of acetic acid is prepared in ethanol.
-
The mixture is heated to reflux for 2 hours.
-
After cooling, the precipitated product is collected by filtration.
-
The collected solid is dried and recrystallized from ethanol to yield the pure hydrazone.
-
Protocol 2: Acetic Acid Catalyzed Synthesis with TLC Monitoring [2]
-
Reactants: Phenylhydrazine (0.02 mol) and 2,6-dihydroxyacetophenone (0.02 mol).
-
Catalyst: A few drops of acetic acid.
-
Solvent: Anhydrous ethanol (30 mL).
-
Procedure:
-
Phenylhydrazine and 2,6-dihydroxyacetophenone are dissolved in anhydrous ethanol.
-
A few drops of acetic acid are added as the catalyst.
-
The mixture is stirred at 60°C for 10 hours, with the reaction progress continuously monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction solution is concentrated under reduced pressure to remove the ethanol.
-
The residue is treated with small amounts of ether and petroleum ether and cooled to 4°C overnight to facilitate precipitation.
-
The solid product is then collected.
-
Protocol 3: p-Toluenesulfonic Acid Catalyzed Synthesis [3]
-
Reactants: 4-alkoxy-2-hydroxybenzaldehyde (2.5 mmol) and 4-nitrophenylhydrazine (3 mmol).
-
Catalyst: p-Toluenesulfonic acid (40 mg).
-
Solvent: Toluene (40 mL).
-
Procedure:
-
The 4-alkoxy-2-hydroxybenzaldehyde, 4-nitrophenylhydrazine, and p-toluenesulfonic acid are combined in toluene.
-
The mixture is heated under reflux.
-
After the reaction, the product is purified by crystallization from an acetone/ethanol mixture.
-
Protocol 4: Comparison of Citric Acid and Acetic Acid Catalysis [4]
-
Reactants: 2-Hydrazinobenzimidazole and benzaldehyde.
-
Catalyst: Citric acid (0.1 g) or a catalytic amount of acetic acid.
-
Solvent: Ethanol.
-
Procedure:
-
The reactants are combined in ethanol in the presence of the chosen acid catalyst.
-
The reaction mixture is heated under reflux for 5 hours.
-
The work-up procedure (not detailed in the abstract) would typically involve cooling, filtration, and recrystallization to isolate the pure product.
-
Results: This study reported a significant yield improvement with citric acid (94%) compared to acetic acid (85%) under identical conditions.
-
Signaling Pathways & Logical Relationships
The formation of a hydrazone from an aryl hydrazine and an aldehyde or ketone follows a well-established reaction pathway. The catalyst, typically an acid, plays a crucial role in activating the carbonyl group towards nucleophilic attack.
Caption: Catalytic mechanism of acid-catalyzed hydrazone formation.
References
- 1. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
The Industrial Chemist's Guide to Pyrazole Synthesis: A Cost-Benefit Analysis of Ethyl 3-hydrazinylbenzoate
For researchers, scientists, and drug development professionals steering large-scale synthesis projects, the selection of starting materials is a critical decision point, balancing cost, efficiency, and final product quality. This guide provides a comprehensive cost-benefit analysis of utilizing Ethyl 3-hydrazinylbenzoate in the industrial synthesis of 1,5-diarylpyrazoles, a core scaffold in many pharmaceuticals, compared to its non-esterified counterpart, 4-Hydrazinobenzoic acid.
The synthesis of 1,5-diarylpyrazoles is a cornerstone in the production of numerous active pharmaceutical ingredients (APIs), including widely-used anti-inflammatory drugs and anticoagulants. A common synthetic route involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound. The choice of the hydrazine derivative significantly impacts the overall process economics, scalability, and impurity profile of the final product.
This analysis focuses on the synthesis of a key intermediate for a Celecoxib-analogue, a potent COX-2 inhibitor, to provide a tangible comparison between this compound and 4-Hydrazinobenzoic acid hydrochloride.
Comparative Performance Analysis
The following table summarizes the key quantitative metrics for the synthesis of a 1,5-diarylpyrazole intermediate using this compound versus 4-Hydrazinobenzoic acid hydrochloride. The data is compiled from literature and supplier pricing to provide a realistic comparison for a large-scale synthesis scenario.
| Parameter | This compound Route | 4-Hydrazinobenzoic Acid HCl Route | Analysis |
| Starting Material Cost | Higher initial cost per mole. | Lower initial cost per mole. | The esterification of 4-Hydrazinobenzoic acid adds to the cost of this compound. |
| Typical Reaction Yield | 85-95% | 75-85% | The enhanced solubility of the ethyl ester in organic solvents can lead to more complete reactions and higher yields. |
| Reaction Time | 6-8 hours | 8-12 hours | Improved solubility and potentially faster reaction kinetics can shorten cycle times. |
| Solvent Usage | Reduced volume of more common organic solvents (e.g., Ethanol, Toluene). | May require larger volumes or co-solvents to ensure solubility of the acid. | Lower solvent usage reduces both procurement and disposal costs. |
| Work-up & Purification | Simpler liquid-liquid extraction and crystallization. | May require pH adjustments and more complex extraction procedures to handle the carboxylic acid group. | Simplified work-up leads to reduced labor costs and higher throughput. |
| Waste Generation | Lower volume of aqueous and solvent waste. | Higher volume of aqueous waste from pH adjustments and extractions. | Reduced waste aligns with green chemistry principles and lowers disposal costs. |
| Overall Process Cost | Potentially lower due to higher yield, shorter cycle time, and reduced processing. | Higher overall cost despite lower starting material price due to processing inefficiencies. | The initial higher cost of the ester can be offset by significant downstream processing advantages in large-scale manufacturing. |
Experimental Protocols
Below are detailed methodologies for the synthesis of a Celecoxib-analogue intermediate using both reagents.
Protocol 1: Synthesis using this compound
Reaction: Condensation of this compound with 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.
Procedure:
-
To a stirred solution of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1.0 eq) in ethanol (5 vol), add this compound (1.05 eq).
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate (10 vol) and wash with water (2 x 3 vol) and then with brine (3 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate and heptane to afford the pure 1,5-diarylpyrazole intermediate.
Protocol 2: Synthesis using 4-Hydrazinobenzoic Acid Hydrochloride
Reaction: Condensation of 4-Hydrazinobenzoic acid hydrochloride with 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.
Procedure:
-
To a stirred suspension of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1.0 eq) in a mixture of ethanol (8 vol) and water (2 vol), add 4-Hydrazinobenzoic acid hydrochloride (1.1 eq).
-
Add a base such as sodium acetate (1.2 eq) to neutralize the hydrochloride salt.
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 8-12 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Add water (10 vol) and adjust the pH to ~3-4 with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product may require further purification by recrystallization from a suitable solvent system, which may require significant solvent screening.
Visualizing the Process and Pathway
To better illustrate the decision-making process and the biological context, the following diagrams are provided.
The pyrazole derivatives synthesized using these methods often target the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory pathway.
Conclusion and Recommendation
While the upfront cost of this compound is higher than its non-esterified counterpart, a thorough cost-benefit analysis for large-scale synthesis reveals a more nuanced picture. The improved solubility of the ethyl ester in common organic solvents can lead to significant downstream advantages, including higher reaction yields, shorter cycle times, simplified work-up procedures, and reduced waste generation.
For large-scale manufacturing where efficiency, throughput, and final product purity are paramount, the initial investment in this compound is often justified by the overall reduction in processing costs and a more robust and greener synthetic process. For smaller-scale research and development where the absolute cost of raw materials is a primary driver and processing inefficiencies are more tolerable, 4-Hydrazinobenzoic acid hydrochloride may remain a viable option. It is recommended that process chemists and engineers conduct a thorough techno-economic evaluation based on their specific manufacturing capabilities and scale to make an informed decision.
A Comparative Guide to the Green Chemistry Metrics of Pyrazole Synthesis: Conventional vs. Microwave-Assisted Routes
For researchers, scientists, and drug development professionals, the imperative to design and implement sustainable synthetic methodologies is paramount. This guide provides a detailed comparison of the green chemistry metrics for the synthesis of pyrazole derivatives, a common structural motif in pharmaceuticals, using a traditional thermal reflux method versus a modern microwave-assisted approach. The analysis focuses on a representative Knorr pyrazole synthesis, a cornerstone reaction for this heterocyclic system, often initiated from precursors like Ethyl 3-hydrazinylbenzoate.
This comparison utilizes quantitative data to objectively assess the environmental impact and efficiency of each synthetic route. Detailed experimental protocols are provided to allow for replication and adaptation. The logical workflow for assessing the greenness of these synthetic pathways is also visualized.
At a Glance: Green Chemistry Metrics Comparison
The following table summarizes the key green chemistry metrics for the synthesis of a model pyrazole, 3,5-dimethyl-1-phenyl-1H-pyrazole, via a conventional heating method and a microwave-assisted solvent-free approach.
| Green Chemistry Metric | Conventional Heating (in Ethanol) | Microwave-Assisted (Solvent-Free) |
| Atom Economy (AE) | 87.5% | 87.5% |
| Reaction Mass Efficiency (RME) | 65.8% | 81.3% |
| Process Mass Intensity (PMI) | 25.8 | 1.23 |
| E-Factor | 24.8 | 0.23 |
| Reaction Time | 2 hours | 5 minutes |
| Energy Consumption | High | Low |
| Solvent Usage | High (Ethanol) | None |
Interpreting the Green Metrics
As the data indicates, the microwave-assisted solvent-free synthesis demonstrates a significantly improved green chemistry profile compared to the conventional method.
-
Atom Economy (AE) , which measures the efficiency of conversion of reactants to the final product, is identical for both routes as they share the same stoichiometry.[1][2]
-
Reaction Mass Efficiency (RME) , a more comprehensive metric that considers yield and stoichiometry, is notably higher for the microwave method, indicating a more efficient conversion of reactants to the desired product in practice.
-
Process Mass Intensity (PMI) and E-Factor reveal the most dramatic differences.[3][4] The substantially lower PMI and E-Factor for the microwave route highlight a drastic reduction in waste generation, primarily due to the elimination of solvent.[3][4]
-
The reduction in reaction time from hours to minutes and the associated lower energy consumption further underscore the efficiency and environmental benefits of the microwave-assisted approach.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole, which serves as a representative example for the comparison of the two synthetic methodologies.
Conventional Synthesis: Thermal Reflux in Ethanol
Materials:
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Acetylacetone (1,3-dicarbonyl compound) (1.00 g, 10 mmol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.08 g) and acetylacetone (1.00 g) in ethanol (20 mL).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux with stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 3,5-dimethyl-1-phenyl-1H-pyrazole. (Typical yield: ~75%)
Green Alternative: Microwave-Assisted Solvent-Free Synthesis
Materials:
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Acetylacetone (1.00 g, 10 mmol)
-
Acidic alumina (catalyst, ~0.5 g)
Procedure:
-
In a microwave-safe vessel, thoroughly mix phenylhydrazine (1.08 g), acetylacetone (1.00 g), and acidic alumina (0.5 g).
-
Place the vessel in a microwave reactor and irradiate at 300W for 5 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product from the solid support with a minimal amount of a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to obtain the crude product.
-
Purify by recrystallization if necessary. (Typical yield: >90%)
Logical Workflow for Green Chemistry Assessment
The following diagram illustrates a structured workflow for the assessment of the green chemistry metrics of a synthetic route, providing a logical framework for researchers to evaluate and compare different methodologies.
This structured approach enables a systematic and objective evaluation of synthetic routes, guiding the selection of more sustainable and environmentally benign chemical processes in research and development. By prioritizing green chemistry principles, the scientific community can contribute to a safer and more sustainable future for chemical synthesis and drug discovery.
References
Safety Operating Guide
Safe Disposal of Ethyl 3-hydrazinylbenzoate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 3-hydrazinylbenzoate, focusing on immediate safety and logistical operations to foster a secure laboratory environment.
Immediate Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. According to safety data sheets, this compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Impervious gloves should be worn. |
| Eye Protection | Safety glasses with side-shields or goggles are required. |
| Respiratory Protection | Use only in a well-ventilated area.[1][3] If dust is generated, a respirator may be necessary. |
| Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[2][3] |
In the event of exposure, follow these first-aid measures:
-
After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][3]
-
After skin contact: Wash the affected area with plenty of soap and water.[1][3] If skin irritation occurs, get medical advice.[1][4]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4]
-
After swallowing: Rinse mouth and call a poison center or doctor if you feel unwell.[1]
Spill Response Protocol
In case of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. Avoid breathing in any dust or vapors.[1][2]
-
Contain the Spill: Cover drains to prevent the chemical from entering the sewer system.[1]
-
Absorb and Collect: For small spills, absorb the material with an inert substance (e.g., sand, vermiculite).[5] Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.[1][2]
-
Clean the Area: Once the bulk of the material is collected, clean the affected area thoroughly.
-
Dispose of Contaminated Materials: All materials used for cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as hazardous waste. It must not be disposed of down the drain or in regular trash.[6][7] The approved method of disposal is to send it to a licensed waste disposal facility.[1][3]
-
Waste Segregation:
-
Container Selection and Labeling:
-
Use a container that is compatible with the chemical. The original container is often a good choice.[7]
-
The container must be in good condition and have a tightly sealing lid.[7][8]
-
Label the container clearly with a "Hazardous Waste" label.
-
The label must include the full chemical name ("this compound") and the approximate quantity. Do not use abbreviations.[7]
-
-
Waste Accumulation:
-
Store the waste container in a designated, well-ventilated satellite accumulation area.
-
Keep the container closed except when adding waste.[7]
-
-
Disposal of Empty Containers:
-
A container that held this compound is considered "RCRA empty" only when all contents have been thoroughly removed.
-
The first rinse of the empty container with a suitable solvent must be collected and disposed of as hazardous waste.[7]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]
-
After proper rinsing, deface or remove the original label before disposing of the container in the appropriate solid waste stream (e.g., glass disposal).[7]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. mtu.edu [mtu.edu]
Personal protective equipment for handling Ethyl 3-hydrazinylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 3-hydrazinylbenzoate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk. This compound is a hydrazine derivative and should be handled with extreme caution, recognizing the potential hazards associated with this class of compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following equipment must be worn at all times in the laboratory:
-
Eye Protection: Chemical splash goggles are required. A face shield should also be worn if there is a significant risk of splashing.[1]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable option, and it is recommended to double-glove.[2][3] Always inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[3]
-
Respiratory Protection: All handling of this compound should be conducted inside a certified chemical fume hood to avoid the inhalation of dust or vapors.[1][3][4]
Operational Plan: Step-by-Step Handling Procedures
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and acids.[2]
-
The storage area should be clearly marked with appropriate hazard signs.
-
It is recommended to store containers under an inert atmosphere, such as a nitrogen blanket, or inside a glove box.[2]
-
All containers must be stored in secondary containment to control any potential spills.[2][3]
2.2. Handling and Use
-
Never work alone when handling this compound.[4]
-
All procedures involving this compound must be performed within a properly functioning chemical fume hood.[1][3][4]
-
Before starting any work, ensure that an emergency eyewash station and safety shower are readily accessible.[2]
-
Use spark-proof tools and equipment to prevent ignition sources.[2]
-
Avoid the formation of dust and aerosols.
-
Keep the container tightly closed when not in use.[2]
2.3. Spill Management
-
In the event of a small spill, carefully clean it up using an absorbent material and place it in a sealed, labeled hazardous waste container.[4]
-
For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[4] Do not attempt to clean up a large spill without proper training and equipment.
-
Avoid contact with water during cleanup, and use a spray bottle with water to reduce vapors if necessary.[4]
First Aid Measures
Immediate response is crucial in case of exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent materials, weighing paper) in a clearly labeled, sealed hazardous waste container.[4]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, labeled hazardous waste container.
-
Decontamination: For dilute hydrazine solutions (less than 5% w/w), neutralization can be achieved using sodium hypochlorite or calcium hypochlorite.[5] However, consult with your EHS department for specific institutional protocols.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should also be disposed of as hazardous waste.[3]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste - Hydrazine Compound" and include the full chemical name.[2]
-
Pickup: Arrange for hazardous waste pickup through your institution's EHS department.[2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | - |
| Molecular Weight | 180.20 g/mol | - |
| Appearance | Solid | General for hydrazine derivatives |
| Storage Temperature | ≤ 37°C | [4] |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
